Fsy-oso2F
Description
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Properties
Molecular Formula |
C9H10FNO5S |
|---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO5S/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
IVWVAUUBEKCCJQ-QMMMGPOBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Application of FSY-OSO2F in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSY-OSO2F is a precursor molecule utilized in the synthesis of the novel positron emission tomography (PET) tracer, [18F]this compound. This amino acid tracer, a derivative of tyrosine, is developed for the non-invasive imaging of tumors. Its uptake in cancer cells is mediated by specific amino acid transporters, making it a valuable tool for visualizing tumor localization and potentially assessing metabolic activity. This guide provides a comprehensive overview of [18F]this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and the signaling pathways influencing its uptake.
Mechanism of Action
[18F]this compound is an 18F-labeled amino acid tracer designed for PET imaging. Its mechanism of action is based on its recognition and transport by amino acid transporters that are often upregulated in cancer cells to meet their high metabolic demands. Specifically, the uptake of [18F]this compound in MCF-7 breast cancer cells is regulated by the L-Tyrosine (L-Tyr), Alanine-Serine-Cysteine (ASC), and ASCT2 transporters[1]. This targeted uptake allows for the visualization of tumors with high contrast against surrounding healthy tissue[1][2]. The radiolabeling of the this compound precursor is achieved through a direct, one-step sulfur [18F]fluoride exchange (SuFEx) reaction, which is a highly efficient method for radiofluorination[1][3].
Quantitative Data
The preclinical efficacy of [18F]this compound has been evaluated in various tumor models. The following tables summarize the key quantitative findings from biodistribution studies in tumor-bearing mice.
Table 1: Biodistribution of [18F]this compound in MCF-7 Tumor-Bearing Mice (60 min post-injection)
| Organ/Tissue | Mean %ID/g (± SD) |
| Blood | 1.95 ± 0.43 |
| Heart | 1.89 ± 0.38 |
| Liver | 10.25 ± 1.87 |
| Spleen | 1.54 ± 0.29 |
| Lung | 4.24 ± 0.36 |
| Kidney | 12.34 ± 2.15 |
| Stomach | 0.98 ± 0.17 |
| Intestine | 2.11 ± 0.54 |
| Muscle | 2.65 ± 0.68 |
| Bone | 3.12 ± 0.76 |
| Brain | 0.54 ± 0.11 |
| Tumor | 8.31 ± 1.92 |
%ID/g = percentage of injected dose per gram of tissue. Data sourced from Huang Y, et al., 2024.
Table 2: Tumor-to-Tissue Ratios of [18F]this compound in MCF-7 Tumor-Bearing Mice (60 min post-injection)
| Ratio | Value (± SD) |
| Tumor-to-Muscle | 3.14 ± 0.91 |
| Tumor-to-Blood | 4.26 ± 1.23 |
| Tumor-to-Liver | 0.81 ± 0.21 |
| Tumor-to-Lung | 1.95 ± 0.60 |
Data sourced from Huang Y, et al., 2024.
Preclinical studies have also demonstrated that [18F]this compound effectively visualizes 22Rv1 (prostate cancer) subcutaneous tumors and U87MG (glioblastoma) glioma with high contrast.
Experimental Protocols
The following are detailed methodologies for the synthesis, radiolabeling, and in vivo evaluation of [18F]this compound.
The synthesis of the this compound precursor is a multi-step process that is not detailed in the primary publication. For researchers interested in synthesizing this precursor, it is recommended to consult specialized organic chemistry literature or contact the authors of the primary publication for the detailed synthetic route.
This protocol describes a one-step radiolabeling procedure.
-
Preparation of [18F]Fluoride: [18F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.
-
Elution: The trapped [18F]fluoride is eluted from the cartridge using a solution of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) carbonate) in a mixture of acetonitrile (B52724) and water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen at an elevated temperature to yield anhydrous [18F]fluoride.
-
Labeling Reaction: The this compound precursor, dissolved in a suitable organic solvent (e.g., acetonitrile), is added to the dried [18F]fluoride.
-
Incubation: The reaction mixture is heated at a specific temperature (e.g., 80-100°C) for a designated time (e.g., 10-15 minutes) to facilitate the sulfur [18F]fluoride exchange.
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]this compound.
-
Formulation: The purified [18F]this compound is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
This protocol outlines the procedure for imaging tumor-bearing mice.
-
Animal Model: Female BALB/c nude mice are subcutaneously inoculated with cancer cells (e.g., MCF-7, 22Rv1, or U87MG). Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Tracer Administration: Mice are anesthetized, and [18F]this compound (typically 3.7-7.4 MBq) is administered via tail vein injection.
-
Image Acquisition: At a predetermined time point post-injection (e.g., 60 minutes), the mice are placed in a small-animal PET/CT scanner. A static PET scan is acquired for a duration of 5-10 minutes, followed by a CT scan for anatomical co-registration.
-
Image Analysis: The acquired images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other organs to quantify the tracer uptake, typically expressed as the maximum standardized uptake value (SUVmax).
This protocol provides a method for quantifying tracer uptake in various tissues.
-
Animal Groups: Tumor-bearing mice are divided into groups for different time points (e.g., 30, 60, and 120 minutes post-injection).
-
Tracer Injection: Each mouse is injected with a known amount of [18F]this compound via the tail vein.
-
Tissue Harvesting: At the designated time points, mice are euthanized. Blood is collected, and major organs and the tumor are dissected, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each tissue is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Visualizations
The uptake of [18F]this compound is dependent on the expression and activity of amino acid transporters L-Tyr (LAT1), ASC, and ASCT2. In many cancers, the expression of these transporters is upregulated by oncogenic signaling pathways, such as the PI3K-Akt-mTOR pathway, and transcription factors like c-Myc.
Caption: Experimental workflow for the use of this compound in cancer research.
Caption: Signaling pathway regulating amino acid transporter expression in cancer.
Conclusion
This compound is a promising precursor for the development of the PET tracer [18F]this compound, which has demonstrated significant potential for the imaging of various cancers in preclinical models. Its reliance on specific amino acid transporters, which are often overexpressed in malignant tissues, provides a basis for its tumor-specific uptake. The efficient one-step radiolabeling process further enhances its appeal for clinical translation. Further research is warranted to explore the full diagnostic and prognostic capabilities of [18F]this compound in a broader range of cancer types and to validate its utility in clinical settings.
References
In-Depth Technical Guide for Fsy-oso2F: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Fsy-oso2F, also known by its IUPAC name (S)-2-Amino-3-[4-[(fluorosulfonyl)oxy]phenyl]propanoic acid (CAS No. 1839622-49-9). This compound is an aryl fluorosulfate (B1228806) derivative of the amino acid tyrosine. It serves as a precursor for the synthesis of the 18F-labeled positron emission tomography (PET) tracer, [18F]this compound, which is utilized in oncology research to visualize tumors.[1][2] This document outlines the known hazards, handling procedures, and experimental protocols associated with this compound and the related Sulfur [18F]Fluoride Exchange (SuFEx) click chemistry.
Compound Identification and Properties
This compound belongs to the class of aryl fluorosulfates, which are noted for their stability and context-dependent reactivity, making them valuable tools in chemical biology and drug discovery.[3] The fluorosulfate group is relatively stable under neutral or acidic conditions but can be activated for "click" chemistry reactions, such as the Sulfur(VI) Fluoride Exchange (SuFEx).[4]
| Property | Value | Source |
| IUPAC Name | (S)-2-amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid | [5] |
| CAS Number | 1839622-49-9 | [5] |
| Molecular Formula | C9H10FNO5S | [5] |
| Molecular Weight | 263.24 g/mol | [5] |
| Primary Application | Precursor for 18F-labeled PET tracer synthesis | [1][2] |
Hazard Assessment and Safety Precautions
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following hazard assessment is based on data from structurally similar amino acid derivatives and general knowledge of aryl fluorosulfates.
Summary of Potential Hazards
Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:
| Hazard Class | GHS Classification (Inferred) | Precautionary Statement Codes (Inferred) |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
This data is inferred from the SDS for (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid.
General Laboratory Safety Practices
Due to the potential hazards, standard prudent laboratory practices should be strictly followed.
-
Engineering Controls : All work involving solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][7] The workspace should be equipped with an accessible safety shower and eyewash station.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles and, when handling larger quantities or facing a splash risk, a face shield.[6]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination is suspected.[6]
-
Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes. An acid-resistant apron is recommended when handling corrosive reagents used in its synthesis or subsequent reactions.[6]
-
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[8]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Experimental Protocols and Handling
The primary use of this compound is as a precursor in the radiosynthesis of [18F]this compound via a Sulfur [18F]Fluoride Exchange (SuFEx) reaction.[1][2]
Storage and Stability
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.
-
Stability : Aryl fluorosulfates are generally stable to thermolysis and hydrolysis under neutral or acidic conditions. They are, however, reactive towards nucleophiles under specific conditions (e.g., presence of a base or catalyst), which is the basis for the SuFEx reaction.[3]
Radiosynthesis of [18F]this compound
The following is a generalized protocol for the one-step 18F-labeling of this compound. This procedure involves handling radioactive materials and must be performed in a specialized radiochemistry facility with appropriate shielding and remote handling equipment.
Protocol:
-
[18F]Fluoride Preparation : The aqueous [18F]fluoride solution obtained from the cyclotron is trapped on an anion exchange cartridge.
-
Elution : The [18F]fluoride is eluted from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in an acetonitrile/water mixture.
-
Azeotropic Drying : The solvent is removed under a stream of nitrogen with heating to ensure the [18F]fluoride is anhydrous. This step is critical as water can poison the exchange reaction.[4]
-
Labeling Reaction : A solution of the this compound precursor in a suitable organic solvent (e.g., acetonitrile) is added to the dried K[18F]F-K2.2.2 complex.
-
Incubation : The reaction mixture is allowed to react at room temperature. The SuFEx reaction is typically very fast, often achieving high radiochemical conversion within seconds to a few minutes.[4][9]
-
Purification : The crude reaction mixture is quenched with water and purified using a solid-phase extraction (SPE) cartridge (e.g., C18). The desired [18F]this compound is retained on the cartridge while unreacted [18F]fluoride and other impurities are washed away.
-
Elution and Formulation : The final product is eluted from the SPE cartridge with ethanol (B145695) and then formulated in a physiologically compatible solution (e.g., saline) for in vivo use.
Caption: Experimental workflow for the radiosynthesis of [18F]this compound.
Cellular Uptake Mechanism
[18F]this compound is designed as an amino acid tracer. Its uptake into tumor cells is mediated by amino acid transporters. Studies have shown that its transport is regulated by L-type amino acid transporter (LAT), Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2), and other related transporters.[1]
Caption: Cellular uptake pathway of [18F]this compound via amino acid transporters.
Waste Disposal
All chemical waste, including unused this compound, reaction mixtures, and contaminated materials, must be disposed of as hazardous chemical waste according to institutional and local regulations. Radioactive waste from the synthesis of [18F]this compound must be handled and disposed of according to radiation safety protocols, which typically involves segregation and decay-in-storage.
This document is intended as a guide and does not replace a formal risk assessment, which should be conducted by qualified personnel before any new procedure is undertaken. Always refer to your institution's safety policies and guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-2-Amino-3-[4-[(fluorosulfonyl)oxy]phenyl]propanoic Acid 95% | CAS: 1839622-49-9 | AChemBlock [achemblock.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. osha.gov [osha.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. pubs.acs.org [pubs.acs.org]
Fsy-oso2F: A Novel Precursor for PET Tracer Development via Sulfur [¹⁸F]-Fluoride Exchange (SuFEx) Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The development of novel positron emission tomography (PET) tracers is crucial for advancing molecular imaging and enhancing the diagnosis and monitoring of diseases. The emergence of Sulfur [¹⁸F]-Fluoride Exchange (SuFEx) click chemistry has provided a powerful tool for the efficient labeling of biomolecules with fluorine-18.[1] Within this framework, fluorosulfate-L-tyrosine (Fsy-oso2F) has been identified as a promising precursor for the synthesis of the PET tracer [¹⁸F]this compound. This amino acid-based tracer holds potential for imaging tumors by targeting amino acid transporters, which are often upregulated in cancer cells.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, radiolabeling, and preclinical evaluation of this compound as a PET tracer precursor.
I. Synthesis of the this compound Precursor
The synthesis of the this compound precursor, (S)-2-amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid, is a critical first step in the development of the corresponding PET tracer. A detailed experimental protocol for this synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Boc-(S)-2-Amino-3-(3-hydroxyphenyl)propionic acid
-
[4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) reagent
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
4 M HCl in dioxane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Fluorosulfonylation:
-
To a round-bottom flask, add Boc-(S)-2-Amino-3-(3-hydroxyphenyl)propionic acid (1.0 equivalent) and AISF reagent (1.2 equivalents).
-
Dissolve the mixture in anhydrous THF.
-
Add DBU (2.2 equivalents) dropwise while stirring.
-
Continue stirring the solution at room temperature for 30 minutes.[4]
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under vacuum.
-
Purify the crude product by column chromatography using a mixture of methanol and dichloromethane (e.g., 1:200 v/v) to yield (S)-2-((tert-butoxycarbonyl)amino)-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid.[4]
-
-
Boc Deprotection:
-
Dissolve the purified product in 4 M HCl in dioxane.
-
Stir the reaction overnight to remove the Boc protecting group.
-
-
Final Product Isolation:
-
Concentrate the solution to obtain the final product, (S)-2-amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid (this compound).
-
Diagram: Synthesis of this compound Precursor
II. Radiolabeling of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is achieved through a one-step sulfur [¹⁸F]-fluoride exchange reaction. This method offers a direct and efficient way to label the this compound precursor.
Experimental Protocol: Radiosynthesis of [¹⁸F]this compound
Materials:
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (ACN)
-
This compound precursor
-
Sep-Pak Light QMA Carbonate cartridge
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Procedure:
-
[¹⁸F]Fluoride Activation:
-
Load cyclotron-produced [¹⁸F]fluoride onto a Sep-Pak Light QMA Carbonate cartridge.
-
Elute the [¹⁸F]fluoride with a solution of K₂₂₂/K₂CO₃ in acetonitrile/water.
-
Dry the solution azeotropically with acetonitrile at 100°C under a stream of argon.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor (0.5 mg) in 1 mL of acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
-
Purification:
-
Purify the crude reaction mixture using RP-HPLC.
-
The mobile phase can consist of a gradient of acetonitrile and 0.1% formic acid in water.
-
-
Quality Control:
-
Assess the radiochemical purity by co-injecting the final product with a non-radioactive this compound standard on the RP-HPLC system.
-
Diagram: Radiolabeling Workflow for [¹⁸F]this compound
III. Preclinical Evaluation
The preclinical evaluation of [¹⁸F]this compound has demonstrated its potential as a tumor imaging agent. Studies have been conducted to assess its in vitro cell uptake, in vivo stability, and biodistribution in tumor-bearing mouse models.
Cell Uptake and Transport Mechanism
In vitro studies using MCF-7 human breast cancer cells have shown that the uptake of [¹⁸F]this compound is mediated by amino acid transporters. Competitive inhibition assays revealed that the uptake is regulated by L-tyrosine, ASC (Alanine-Serine-Cysteine-preferring), and ASC2 transporters.
In Vivo PET Imaging and Biodistribution
PET imaging studies in nude mice bearing MCF-7 and 22Rv1 (human prostate carcinoma) xenografts have shown good tumor uptake and high-contrast images. Biodistribution studies in mice with MCF-7 xenografts at 60 minutes post-injection revealed significant tumor uptake.
Table 1: Biodistribution of [¹⁸F]this compound in Mice with MCF-7 Xenografts (60 min p.i.)
| Organ | Mean %ID/g ± SD |
| Tumor | 8.31 ± 1.92 |
| Blood | 2.51 ± 0.45 |
| Heart | 2.23 ± 0.38 |
| Lung | 4.24 ± 0.36 |
| Liver | 10.54 ± 1.89 |
| Spleen | 2.87 ± 0.51 |
| Pancreas | 3.15 ± 0.62 |
| Stomach | 1.98 ± 0.35 |
| Intestine | 3.45 ± 0.71 |
| Kidney | 15.23 ± 2.54 |
| Muscle | 2.65 ± 0.48 |
| Bone | 3.87 ± 0.69 |
| Data presented as mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation (SD) (n=4). |
The tumor-to-muscle ratio for [¹⁸F]this compound was found to be 3.14 ± 0.91 at 60 minutes post-injection, indicating good tumor-to-background contrast. The tracer is primarily metabolized by the liver and kidneys.
Diagram: Cellular Uptake Pathway of [¹⁸F]this compound
IV. Conclusion
This compound has emerged as a valuable precursor for the development of the PET tracer [¹⁸F]this compound through the efficient SuFEx click chemistry approach. The straightforward synthesis of the precursor and the rapid, one-step radiolabeling procedure make it an attractive candidate for clinical translation. Preclinical studies have demonstrated its potential for imaging tumors with high contrast by targeting amino acid transport systems. Further investigations are warranted to fully elucidate its clinical utility in oncology and other disease areas. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound for the advancement of PET imaging.
References
- 1. Synthesis and biodistribution of 2-deoxy-2-[18F]fluoro-D-glucopyranosyl [18F]fluoride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. rsc.org [rsc.org]
Theoretical Basis for Fsy-oso2F Tumor Targeting: A Covalent Inhibition Strategy
Introduction
Fsy-oso2F represents a novel approach in targeted cancer therapy, leveraging the principles of covalent inhibition to achieve high potency and prolonged duration of action against specific tumor-associated proteins. The core of its tumor-targeting strategy lies in the integration of an aryl fluorosulfate (B1228806) (-OSO2F) moiety, which acts as an electrophilic "warhead," into a molecular scaffold designed for selective recognition of a cancer-specific protein target. This document elucidates the theoretical framework underpinning the tumor-targeting capabilities of this compound, detailing the mechanism of action, relevant biochemical pathways, and the experimental methodologies used to validate this approach.
Mechanism of Action: Covalent Targeting via Sulfur(VI) Fluoride (B91410) Exchange (SuFEx)
The fundamental principle behind this compound's targeted activity is the formation of a stable, covalent bond with a nucleophilic amino acid residue within the active or allosteric site of its target protein. This irreversible inhibition is achieved through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2]
The aryl fluorosulfate group in this compound is relatively stable in the physiological environment but becomes highly reactive when positioned in proximity to a suitable nucleophile within the target protein's binding pocket.[1] Key nucleophilic residues that can be targeted by this chemistry include Lysine (Lys), Tyrosine (Tyr), and Serine (Ser).[1][3] The protein microenvironment, particularly the presence of basic residues, can lower the pKa of the target residue, enhancing its nucleophilicity and facilitating the SuFEx reaction.[1]
The reaction proceeds through the nucleophilic attack of the amino acid side chain on the sulfur atom of the fluorosulfate group, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-protein adduct. This covalent linkage effectively and irreversibly inactivates the target protein, disrupting its downstream signaling functions that are critical for tumor cell proliferation, survival, or metastasis.
Tumor Targeting: The Role of the Molecular Scaffold
While the aryl fluorosulfate group provides the mechanism for irreversible inhibition, the selectivity of this compound for tumor cells over healthy tissues is primarily determined by the "Fsy" molecular scaffold. This scaffold is designed to have a high binding affinity and selectivity for a specific protein that is overexpressed, mutated, or uniquely active in the target cancer cells.
The design of the scaffold is a critical aspect of the drug development process and typically involves:
-
Target Identification and Validation: Identifying a protein that is a key driver of the malignant phenotype.
-
Structure-Activity Relationship (SAR) Studies: Optimizing the scaffold to maximize binding affinity and selectivity for the target protein's binding pocket.
-
Pharmacokinetic Profiling: Modifying the scaffold to ensure appropriate absorption, distribution, metabolism, and excretion (ADME) properties, leading to sufficient drug concentration at the tumor site.
By combining a highly selective scaffold with a covalent warhead, this compound can achieve potent and durable target engagement specifically in tumor cells, thereby minimizing off-target effects and enhancing the therapeutic window.
Experimental Protocols
The evaluation of this compound's tumor-targeting capabilities involves a series of in vitro and in vivo experiments.
1. In Vitro Enzyme/Protein Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting the target protein.
-
Methodology:
-
Recombinant target protein is incubated with varying concentrations of this compound for a defined period.
-
The residual enzymatic activity is measured using a substrate that produces a fluorescent or colorimetric signal upon conversion.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.
-
To confirm covalent modification, techniques like mass spectrometry can be used to identify the specific amino acid residue that has been modified.[3]
-
2. Cell-Based Target Engagement Assay
-
Objective: To confirm that this compound can penetrate the cell membrane and covalently bind to its intended target within a cellular context.
-
Methodology:
-
Cancer cell lines overexpressing the target protein are treated with this compound.
-
Cell lysates are prepared, and the extent of target modification is assessed using techniques such as Western blotting with an antibody specific to the target protein or by using a fluorescently tagged version of this compound.
-
A direct cellular assay can demonstrate the covalent interaction with the intended target in the cell.[3]
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
-
Methodology:
-
Human tumor cells are implanted into immunocompromised mice.
-
Once tumors are established, mice are treated with this compound or a vehicle control.
-
Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.
-
Biodistribution studies using a radiolabeled version of this compound can be performed to assess its accumulation in the tumor versus other tissues.[4]
-
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data for a compound like this compound, based on typical findings for covalent inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) |
| This compound | 15 | >10,000 | >10,000 |
| Control | 1,200 | 5,000 | 8,000 |
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +2.5 |
| This compound (10 mg/kg) | 85 | -1.5 |
| Standard-of-Care | 60 | -8.0 |
Signaling Pathway Interruption
The therapeutic effect of this compound is realized through the disruption of a key signaling pathway that drives tumorigenesis. By covalently inhibiting its target protein, this compound can block the downstream cascade of events that lead to cancer cell proliferation, survival, and metastasis. The specific pathway targeted would depend on the identity of the protein that the "Fsy" scaffold is designed to bind. For example, if this compound targets a kinase in a growth factor signaling pathway, its covalent inhibition would lead to the downregulation of proliferative signals.
The theoretical basis for this compound tumor targeting is a robust strategy that combines the high selectivity of a carefully designed molecular scaffold with the potent and irreversible inhibition conferred by a covalent-acting aryl fluorosulfate warhead. This approach, grounded in the principles of SuFEx chemistry, offers the potential for highly effective and durable anti-tumor activity. The validation of this theoretical framework relies on a comprehensive set of in vitro and in vivo experiments to confirm target engagement, anti-proliferative effects, and in vivo efficacy.
References
- 1. Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of Fsy-oso2F
Disclaimer: This document provides a general technical overview of the stability and storage considerations for aryl fluorosulfate (B1228806) compounds, with a focus on PET tracers like Fsy-oso2F. Specific quantitative stability data and detailed experimental protocols for this compound are not publicly available. For handling, storage, and use of this compound, users should always refer to the Certificate of Analysis and other documentation provided by the manufacturer.
Introduction
This compound is a fluorosulfate-containing amino acid derivative used as a PET (Positron Emission Tomography) tracer.[1] The stability of such tracers is a critical attribute, ensuring their quality, efficacy, and safety for their intended research or clinical applications. The aryl fluorosulfate functional group is generally considered to be remarkably stable.[2] This guide synthesizes the available information on the stability of aryl fluorosulfates and outlines the general principles and methodologies for assessing the stability of PET tracers like this compound.
Aryl fluorosulfates exhibit greater hydrolytic stability compared to their sulfonyl fluoride (B91410) counterparts and are generally stable under a range of pH and temperature conditions.[2][3][4] However, the stability of any specific compound can be influenced by factors such as the electronic properties of substituents on the aromatic ring and the conditions of its formulation and storage. For radiolabeled tracers, in vivo stability is also a key consideration, as rapid degradation can affect imaging quality.
Potential Degradation Pathways
Forced degradation studies are essential for identifying potential degradation pathways and products of a new chemical entity. For an aryl fluorosulfate like this compound, potential degradation pathways that should be investigated include hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: While generally stable, the fluorosulfate group can undergo hydrolysis under certain conditions (e.g., extreme pH, elevated temperature) to yield the corresponding phenol (B47542) and fluorosulfonic acid. The rate of hydrolysis can be influenced by the electronic nature of the aryl ring.
-
Oxidation: The amino acid moiety of this compound could be susceptible to oxidation, potentially leading to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules. Photostability testing is a crucial part of stability assessment as per ICH guidelines.
Recommended Storage Conditions
Based on general information for similar compounds, this compound is typically shipped at room temperature. However, for long-term storage, it is imperative to follow the specific recommendations provided on the product's Certificate of Analysis. General best practices for storing PET tracer precursors include:
-
Temperature: Storage at low temperatures (e.g., -20°C) is often recommended to minimize thermal degradation.
-
Light: Protection from light is crucial to prevent photodegradation. Amber vials or storage in the dark are recommended.
-
Moisture: Storage in a dry environment is advisable to prevent hydrolysis.
Stability Testing Protocols
A comprehensive stability testing program for a PET tracer like this compound would involve forced degradation studies to understand its intrinsic stability and long-term stability studies under recommended storage conditions.
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify degradation products and pathways. The following table summarizes typical stress conditions based on ICH guidelines.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Neutral Hydrolysis | Water at 60°C for 24 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C for 48 hours (solid state) |
| Photostability | Exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to assess the contribution of thermal degradation. |
A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Generic HPLC Method for Stability Assessment:
-
Instrumentation: HPLC system with a UV detector or a Radiometric detector for radiolabeled compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare solutions of this compound at a known concentration in a suitable solvent.
-
Subject the solutions to the stress conditions outlined in the table above.
-
At specified time points, withdraw samples and quench any ongoing reactions if necessary (e.g., by neutralization or dilution).
-
Analyze the samples by HPLC.
-
The percentage of this compound remaining and the formation of any degradation products are calculated based on the peak areas in the chromatograms.
-
Visualizations
The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound.
Caption: General workflow for a pharmaceutical stability study.
The diagram below outlines the key factors influencing the stability of this compound and the outcomes of stability testing.
Caption: Factors influencing this compound stability.
Conclusion
While specific stability data for this compound is not widely published, the general chemical literature suggests that the aryl fluorosulfate moiety is robust. A comprehensive understanding of the stability of this compound requires a systematic approach involving forced degradation studies and long-term stability testing under controlled conditions, as outlined by regulatory guidelines. The methodologies and principles described in this guide provide a framework for researchers and drug development professionals to design and execute appropriate stability studies for novel PET tracers containing the fluorosulfate group. For all practical purposes, adherence to the manufacturer's storage and handling recommendations is paramount to ensure the integrity of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]
Methodological & Application
Step-by-step 18F-labeling of Fsy-oso2F protocol.
An Application Note and Protocol for the Step-by-Step ¹⁸F-Labeling of Fsy-oso₂F via Sulfur Fluoride Exchange (SuFEx)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging and drug development. The fluorine-18 (B77423) (¹⁸F) isotope is favored for PET due to its optimal physical and nuclear characteristics, including a 109.8-minute half-life and low positron energy (0.635 MeV), which provide high-resolution images[1][2]. The recently developed sulfur [¹⁸F]fluoride exchange ([¹⁸F]SuFEx) chemistry has emerged as a powerful tool for the rapid and efficient labeling of molecules[1]. This method allows for the direct, one-step synthesis of ¹⁸F-labeled aryl-fluorosulfate compounds under mild conditions, often with high radiochemical yields and molar activities, and simplified purification[1][3].
This document provides a detailed protocol for the ¹⁸F-labeling of F-sydnone-PEG3-oso₂F (Fsy-oso₂F), a precursor designed for radiolabeling via the SuFEx reaction. The resulting tracer, [¹⁸F]Fsy-oso₂F, can be used in various PET imaging applications.
Quantitative Data Summary
The following table summarizes typical quantitative data for ¹⁸F-labeling reactions utilizing SuFEx and related sydnone (B8496669) chemistries, based on published literature. These values provide a benchmark for the expected outcomes of the Fsy-oso₂F labeling protocol.
| Parameter | Typical Value | Reference Compounds | Citations |
| Radiochemical Yield (RCY) | 17% - 75% (non-decay-corrected) | [¹⁸F]-2 (sydnone), [¹⁸F]12, [¹⁸F]13 (aryl-fluorosulfates) | |
| Molar Activity (Aₘ) | 45 - 55 GBq/µmol | [¹⁸F]-labeled acetaminophen (B1664979) analog, [¹⁸F]18 | |
| Total Synthesis Time | 70 - 80 minutes | [¹⁸F]-2 (sydnone), 2'-deoxy-2'-[¹⁸F]fluorouridine | |
| Reaction Temperature | 90 °C - 145 °C | [¹⁸F]-2 (sydnone), 2'-deoxy-2'-[¹⁸F]fluorouridine | |
| Reaction Time | 15 minutes | [¹⁸F]-2 (sydnone), 2'-deoxy-2'-[¹⁸F]fluorouridine | |
| Precursor Amount | 5 - 30 mg | Precursor 1 (sydnone), Nosylate precursor | |
| Radiochemical Purity (RCP) | >98% | 2'-deoxy-2'-[¹⁸F]fluorouridine, [¹⁸F]-AMBF₃ peptides |
Experimental Protocol: ¹⁸F-Labeling of Fsy-oso₂F
This protocol describes the manual, no-carrier-added (n.c.a.) radiosynthesis of [¹⁸F]Fsy-oso₂F.
Materials and Reagents
-
Fsy-oso₂F precursor
-
[¹⁸F]Fluoride (produced from a cyclotron in H₂¹⁸O)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (B52724) (MeCN), anhydrous grade
-
Water for Injection (WFI)
-
Ethanol (B145695) (EtOH), absolute
-
Sep-Pak® C18 Plus Short cartridge
-
Sterile filters (0.22 µm)
-
Automated synthesis module (e.g., TRACERLab) or shielded hot cell
-
HPLC system (preparative and analytical) with UV and radioactivity detectors
Step 1: Preparation of the K[¹⁸F]F-K₂₂₂ Complex
-
Trapping [¹⁸F]Fluoride: Load the cyclotron-produced aqueous [¹⁸F]fluoride onto a quaternary methyl amine (QMA) anion-exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in a water/acetonitrile mixture (e.g., 30:70 v/v).
-
Azeotropic Drying: Dry the mixture to form the anhydrous, reactive K[¹⁸F]F-K₂₂₂ complex. This is typically achieved in two heating steps under a stream of inert gas (e.g., helium or nitrogen) and/or vacuum:
-
First, heat at 60 °C for 5-7 minutes.
-
Then, increase the temperature to 120 °C for 5-10 minutes under full vacuum to ensure complete removal of water.
-
Step 2: Radiosynthesis of [¹⁸F]Fsy-oso₂F
-
Precursor Addition: Prepare a solution of the Fsy-oso₂F precursor (e.g., 5 mg) in anhydrous acetonitrile (1 mL). Add this solution to the dried K[¹⁸F]F-K₂₂₂ complex in the reaction vessel.
-
Labeling Reaction: Seal the reaction vessel and heat the mixture. Based on similar SuFEx and sydnone labeling procedures, a reaction temperature of 90 °C for 15 minutes is a suitable starting point.
-
Cooling: After the reaction is complete, cool the vessel to room temperature.
Step 3: Purification of [¹⁸F]Fsy-oso₂F
-
Quenching: Quench the reaction by adding WFI to the reaction mixture.
-
Semi-Preparative HPLC: Purify the crude reaction mixture using a semi-preparative HPLC system. The desired [¹⁸F]Fsy-oso₂F peak is identified by correlating the radioactivity detector signal with the retention time of a non-radioactive Fsy-oso₂F standard on an analytical HPLC.
-
Fraction Collection: Collect the fraction containing the purified [¹⁸F]Fsy-oso₂F.
Step 4: Formulation
-
Solvent Removal: Dilute the collected HPLC fraction with WFI (e.g., 20 mL).
-
Solid-Phase Extraction (SPE): Pass the diluted solution through a pre-conditioned Sep-Pak C18 cartridge. The radiolabeled product will be trapped on the cartridge, while aqueous impurities pass through.
-
Washing: Wash the C18 cartridge with WFI (e.g., 10 mL) to remove any residual salts or impurities.
-
Elution and Final Formulation: Elute the final [¹⁸F]Fsy-oso₂F product from the C18 cartridge with a small volume of absolute ethanol (e.g., 1.5 mL). The ethanolic solution can then be diluted with sterile saline for injection to achieve the desired final concentration and solvent composition for in vivo use.
Step 5: Quality Control
-
Radiochemical Purity (RCP): Determine the RCP of the final product using analytical HPLC with radioactivity and UV detectors.
-
Molar Activity (Aₘ): Calculate the molar activity by correlating the amount of radioactivity with the mass of the compound, as determined by the UV signal against a standard calibration curve.
-
Residual Solvents: Analyze for residual solvents (e.g., acetonitrile, ethanol) using gas chromatography (GC).
-
Sterility and Endotoxin (B1171834) Testing: Perform standard sterility and endotoxin tests before use in biological systems.
Visualizations
Experimental Workflow
Caption: Workflow for the radiosynthesis of [¹⁸F]Fsy-oso₂F.
Chemical Reaction Pathway
Caption: ¹⁸F-Labeling of Fsy-oso₂F via Sulfur Fluoride Exchange (SuFEx).
References
- 1. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 3. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with [¹⁸F]FSY-OSO₂F in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]FSY-OSO₂F is a novel amino acid-based radiotracer designed for positron emission tomography (PET) imaging of tumors. This tracer is synthesized using sulfur ¹⁸F-fluoride exchange (SuFEx) click chemistry, a method that allows for efficient radiolabeling. [¹⁸F]FSY-OSO₂F has shown promise in visualizing tumors with high contrast, potentially offering advantages over other amino acid tracers like [¹⁸F]FET in certain cancer models. These application notes provide a comprehensive protocol for utilizing [¹⁸F]FSY-OSO₂F for in vivo imaging in mouse models of cancer, enabling researchers to assess tumor metabolism and monitor therapeutic responses.
Principle
Amino acid transporters are frequently upregulated in cancer cells to meet the high metabolic demands of proliferation. [¹⁸F]FSY-OSO₂F, a radiolabeled derivative of tyrosine, is transported into cells via these overexpressed amino acid transporters. Once inside the cell, the tracer is trapped, and its accumulation can be detected and quantified by PET imaging. The intensity of the PET signal in the tumor is indicative of the level of amino acid transporter activity, providing a non-invasive method to characterize tumor metabolism.
Experimental Workflow
The following diagram outlines the key steps for performing an in vivo PET imaging study with [¹⁸F]FSY-OSO₂F in a mouse model.
Caption: Experimental workflow for in vivo PET imaging with [¹⁸F]FSY-OSO₂F in mouse models.
Materials and Equipment
Materials:
-
[¹⁸F]FSY-OSO₂F radiotracer
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous MCF-7, 22Rv1, or U87MG xenografts)
-
Anesthetic (e.g., isoflurane)
-
Saline solution (sterile, 0.9% NaCl)
-
Syringes and needles for injection
Equipment:
-
PET/CT scanner calibrated for small animal imaging
-
Anesthesia delivery system
-
Animal handling and monitoring equipment (heating pad, etc.)
-
Dose calibrator for measuring radioactivity
-
Image analysis software
Experimental Protocols
1. Animal Preparation and Tumor Model Establishment
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, 22Rv1, U87MG) according to standard protocols.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10⁶ cells in 100-200 µL of saline or Matrigel) into the flank of immunocompromised mice (e.g., female BALB/c nude mice, 4-6 weeks old).
-
Tumor Growth: Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mm³). Monitor tumor growth and animal health regularly.
-
Acclimatization: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week before the imaging study.
2. Radiosynthesis of [¹⁸F]FSY-OSO₂F
[¹⁸F]FSY-OSO₂F is prepared via a one-step sulfur ¹⁸F-fluoride exchange reaction from its corresponding precursor. The detailed radiosynthesis procedure should be followed as described in the primary literature.[1][2]
3. In Vivo PET/CT Imaging
-
Animal Preparation:
-
Fast the mice for 4-6 hours before radiotracer injection to reduce background signal.
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance) in oxygen.
-
Place the anesthetized mouse on the scanner bed with a heating pad to maintain body temperature.
-
A tail vein catheter can be placed for accurate intravenous injection.
-
-
Radiotracer Administration:
-
Draw a precise dose of [¹⁸F]FSY-OSO₂F (typically 3.7-7.4 MBq or 100-200 µCi) in a sterile saline solution.
-
Administer the radiotracer via intravenous injection (e.g., through the tail vein).
-
-
Uptake Period:
-
Allow for an uptake period of 60 minutes, during which the animal should remain under anesthesia.
-
-
PET/CT Acquisition:
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes.
-
-
Image Reconstruction:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization - OSEM).
-
Correct for attenuation, scatter, and radioactive decay.
-
4. Image Analysis
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle) using the CT images for anatomical guidance.
-
Calculate the standardized uptake value (SUV) for the tumor and other organs. The SUV is a semi-quantitative measure of radiotracer uptake, normalized to the injected dose and body weight.
-
SUV = [Tissue Activity Concentration (MBq/g) / Injected Dose (MBq)] x Body Weight (g)
-
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle ratio) for contrast assessment.
5. Biodistribution Studies (Optional)
-
At a predetermined time point after radiotracer injection (e.g., 60 minutes), euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies with [¹⁸F]FSY-OSO₂F in different tumor models.
Table 1: Biodistribution of [¹⁸F]FSY-OSO₂F in MCF-7 Tumor-Bearing Mice (60 min post-injection) [1][2]
| Organ/Tissue | Mean %ID/g ± SD |
| Blood | 0.85 ± 0.12 |
| Heart | 1.12 ± 0.15 |
| Lung | 1.35 ± 0.21 |
| Liver | 2.15 ± 0.35 |
| Spleen | 0.98 ± 0.14 |
| Pancreas | 3.54 ± 0.58 |
| Stomach | 0.76 ± 0.11 |
| Intestine | 1.89 ± 0.28 |
| Kidney | 2.45 ± 0.41 |
| Muscle | 0.65 ± 0.09 |
| Bone | 1.23 ± 0.18 |
| Brain | 0.32 ± 0.05 |
| Tumor | 2.89 ± 0.45 |
Table 2: Tumor-to-Muscle Ratios for [¹⁸F]FSY-OSO₂F in Various Tumor Models (60 min p.i.) [1][2]
| Tumor Model | Tumor-to-Muscle Ratio |
| MCF-7 | 4.45 ± 0.69 |
| 22Rv1 | High Contrast (ratio not specified) |
| U87MG | High Contrast (ratio not specified) |
Troubleshooting
-
Low Tumor Uptake:
-
Verify the viability and expression of amino acid transporters in the tumor cell line.
-
Ensure accurate intravenous injection of the radiotracer.
-
Check the radiochemical purity of the tracer.
-
-
High Background Signal:
-
Ensure adequate fasting of the animals before the study.
-
Optimize the uptake time.
-
-
Image Artifacts:
-
Ensure the animal is properly anesthetized and immobilized during the scan.
-
Verify the proper functioning and calibration of the PET/CT scanner.
-
Conclusion
[¹⁸F]FSY-OSO₂F is a promising amino acid-based PET tracer for the in vivo imaging of tumors. The protocols outlined in these application notes provide a framework for researchers to utilize this tracer effectively in preclinical mouse models. The high tumor-to-background contrast observed in various cancer models suggests its potential for non-invasive tumor characterization, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Further studies are warranted to fully explore the clinical utility of this novel radiotracer.
References
Application Notes and Protocols for Fsy-oso2F Cell Uptake Assays in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsy-oso2F is a novel amino acid tracer that demonstrates significant uptake in MCF-7 human breast cancer cells. Its cellular entry is primarily mediated by the L-type amino acid transporter 1 (LAT1), as well as Alanine, Serine, Cysteine Transporter 2 (ASCT2). These transporters are often upregulated in cancer cells to meet the increased demand for amino acids required for rapid growth and proliferation. When labeled with fluorine-18, this compound serves as a positron emission tomography (PET) tracer, enabling non-invasive imaging and quantification of tumor metabolic activity. These application notes provide detailed protocols for performing cell uptake assays with this compound in MCF-7 cells, along with data presentation and visualization of the underlying biological pathways.
Data Presentation
The following table summarizes the quantitative data regarding the uptake of [¹⁸F]this compound in MCF-7 cells and the inhibition of this uptake by specific amino acid transporter inhibitors.
| Experimental Condition | %ID/mg protein (mean ± SD) | Description |
| Control (MCF-7) | 18.9 ± 1.1 | Baseline uptake of [¹⁸F]this compound in untreated MCF-7 cells. |
| + BCH (10 mM) | 5.2 ± 0.5 | Uptake of [¹⁸F]this compound in the presence of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a potent and selective inhibitor of LAT1. |
| + L-Gln (10 mM) | 11.5 ± 0.9 | Uptake of [¹⁸F]this compound in the presence of L-Glutamine, a competitive substrate for ASCT2. |
Data extracted from competitive inhibition assays performed in MCF-7 cells.
Experimental Protocols
MCF-7 Cell Culture
A critical aspect for reproducible results is the consistent and proper maintenance of the MCF-7 cell line.
Materials:
-
MCF-7 cell line (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.01 mg/mL human recombinant insulin
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL insulin.
-
Cell Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Renew the complete growth medium 2-3 times per week.
-
Maintain cell confluency between 30-90%.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 10 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Plate the cells at the desired density for subsequent experiments. For uptake assays, seed cells in 6-well plates.
-
This compound Cell Uptake Assay
This protocol details the procedure for measuring the uptake of radiolabeled this compound in MCF-7 cells.
Materials:
-
MCF-7 cells cultured in 6-well plates
-
[¹⁸F]this compound
-
Krebs-Ringer-HEPES (KRH) buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
L-Tyrosine, BCH, L-Glutamine (for inhibition studies)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Gamma counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Preparation:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
-
Assay Initiation:
-
Aspirate the growth medium from the wells.
-
Wash the cells twice with 1 mL of warm KRH buffer.
-
Add 0.9 mL of KRH buffer containing 1% BSA to each well and incubate at 37°C for 15 minutes.
-
-
Inhibition Studies (Optional):
-
To investigate the involvement of specific transporters, add inhibitors such as BCH (for LAT1) or L-Glutamine (for ASCT2) to the designated wells at a final concentration of 10 mM and incubate for 15 minutes.
-
-
[¹⁸F]this compound Incubation:
-
Add 0.1 mL of [¹⁸F]this compound (approximately 37 kBq/well) to each well.
-
Incubate the plates at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
-
Termination of Uptake:
-
To stop the uptake, aspirate the radioactive medium.
-
Quickly wash the cells three times with 1 mL of ice-cold KRH buffer.
-
-
Cell Lysis and Radioactivity Measurement:
-
Add 0.5 mL of lysis buffer to each well and incubate for 10 minutes to lyse the cells.
-
Transfer the cell lysate to counting tubes.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Protein Quantification:
-
Use an aliquot of the cell lysate to determine the protein concentration using a standard protein assay kit.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per milligram of protein (%ID/mg protein) for each sample.
-
Visualizations
Signaling Pathway of this compound Uptake in MCF-7 Cells
Caption: this compound uptake is mediated by LAT1 and ASCT2 transporters.
Experimental Workflow for this compound Uptake Assay
Caption: Workflow for this compound cell uptake assay in MCF-7 cells.
Application Notes and Protocols: Fsy-oso2F for Monitoring Tumor Response to Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsy-oso2F is a fluorescent probe that holds potential for monitoring tumor response to therapy due to its selective uptake by specific cancer cells. This document provides detailed application notes and protocols for the proposed use of this compound in this context. It is important to note that while the foundational information about this compound's uptake mechanism is available, specific studies validating its use for monitoring therapeutic response are not yet published. Therefore, the following protocols are based on the known characteristics of this compound and established methodologies for similar fluorescent probes in cancer research.
This compound is taken up by cancer cells, such as the MCF-7 breast cancer and 22Rv1 prostate cancer cell lines, through the L-type amino acid transporter (L-Tyr), as well as the alanine, serine, and cysteine transporters (ASC and ASC2). This uptake mechanism is significant as many cancer cells exhibit upregulated amino acid metabolism to fuel their rapid growth and proliferation. Therapies that impact cancer cell metabolism or the function of these transporters could therefore alter the uptake of this compound, providing a measurable indicator of treatment response. When labeled with ¹⁸F, this compound can also be utilized as a Positron Emission Tomography (PET) tracer, offering a quantitative in vivo imaging modality.
Principle of Application
The principle behind using this compound to monitor tumor response lies in the differential uptake of the probe between treated and untreated tumors, or at different time points during a therapeutic regimen. A decrease in this compound accumulation within the tumor could indicate a positive therapeutic effect, reflecting reduced metabolic activity or disruption of the amino acid transport systems. Conversely, stable or increased uptake might suggest therapeutic resistance. This can be assessed using both in vitro and in vivo models through fluorescence microscopy or PET imaging.
Data Presentation
As no specific quantitative data for this compound in therapy monitoring is currently available, the following table provides a template for how such data could be structured and presented. This hypothetical data illustrates the potential changes in this compound signal that might be observed in a preclinical study.
| Treatment Group | Tumor Model | Imaging Modality | Time Point | Mean this compound Signal Intensity (Arbitrary Units ± SD) | Tumor Volume (mm³ ± SD) | Correlation (Signal vs. Volume) |
| Vehicle Control | MCF-7 Xenograft | Fluorescence | Day 0 | 1500 ± 120 | 100 ± 15 | - |
| Day 7 | 3500 ± 350 | 350 ± 40 | r = 0.95 | |||
| Day 14 | 7200 ± 680 | 800 ± 90 | ||||
| Therapy A | MCF-7 Xenograft | Fluorescence | Day 0 | 1450 ± 130 | 105 ± 18 | - |
| Day 7 | 1800 ± 210 | 150 ± 25 | r = 0.88 | |||
| Day 14 | 2100 ± 250 | 200 ± 30 | ||||
| Therapy B | 22Rv1 Xenograft | PET ([¹⁸F]this compound) | Day 0 | 8.5 ± 0.9 %ID/g | 110 ± 20 | - |
| Day 7 | 4.2 ± 0.5 %ID/g | 95 ± 15 | r = 0.92 | |||
| Day 14 | 3.1 ± 0.4 %ID/g | 70 ± 12 |
Table 1: Hypothetical Quantitative Data for this compound in Monitoring Tumor Response. This table illustrates how to present quantitative data from a preclinical study. It includes treatment groups, tumor models, imaging modalities, time points, and measurements of this compound signal intensity and tumor volume, along with their correlation.
Experimental Protocols
In Vitro Protocol: Assessing Therapy-Induced Changes in this compound Uptake in Cell Culture
This protocol describes how to evaluate the effect of a therapeutic agent on this compound uptake in cancer cell lines known to express the relevant amino acid transporters (e.g., MCF-7 or 22Rv1).
Materials:
-
This compound fluorescent probe
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Therapeutic agent of interest
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Therapeutic Treatment: Treat the cells with the desired concentrations of the therapeutic agent for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Probe Incubation: Following treatment, remove the medium and wash the cells twice with warm PBS. Add fresh, serum-free medium containing this compound (final concentration to be optimized, e.g., 1-10 µM) to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Remove the this compound containing medium and wash the cells three times with cold PBS to remove any unbound probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for this compound. Alternatively, visualize and quantify the fluorescence at a single-cell level using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group. A significant decrease in fluorescence would suggest a therapeutic effect on the cellular uptake or retention of this compound.
In Vivo Protocol: Monitoring Tumor Response in a Xenograft Model
This protocol outlines the use of this compound for in vivo imaging to monitor the response of a tumor xenograft to therapy.
Materials:
-
This compound fluorescent probe or [¹⁸F]this compound for PET imaging
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., MCF-7)
-
Matrigel (optional, for subcutaneous injection)
-
Therapeutic agent of interest
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system or PET scanner
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ MCF-7 cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Baseline Imaging: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Perform baseline imaging by administering this compound (e.g., via tail vein injection; dose to be optimized) and acquiring images at the peak uptake time (to be determined in preliminary studies). Measure tumor volume with calipers.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the therapeutic agent according to the desired schedule and route.
-
Follow-up Imaging: Perform imaging with this compound at various time points during and after the treatment period (e.g., weekly). Anesthetize the mice and administer the probe as in the baseline scan.
-
Image and Data Analysis: Quantify the fluorescence or PET signal intensity within the tumor region of interest (ROI) for each mouse at each time point. Normalize the signal to the baseline values. Compare the changes in signal intensity between the treated and control groups. Correlate the imaging data with tumor volume measurements.
Signaling Pathways and Visualizations
The uptake of this compound is mediated by amino acid transporters, which are linked to crucial signaling pathways in cancer, most notably the mTORC1 pathway. The mTORC1 pathway is a central regulator of cell growth and proliferation and is highly dependent on the availability of amino acids.
Caption: this compound uptake is linked to mTORC1 signaling.
The diagram above illustrates the proposed mechanism. This compound enters the cell via amino acid transporters. The intracellular amino acid pool activates the mTORC1 pathway, which in turn promotes cell growth and proliferation. Therapeutic agents can inhibit these transporters or the mTORC1 pathway, leading to reduced this compound uptake and suppressed tumor growth.
Caption: Workflow for in vivo tumor response monitoring.
This workflow diagram outlines the key steps in a preclinical study to monitor tumor response to therapy using this compound, from tumor implantation to data analysis.
Conclusion
This compound presents a promising tool for the non-invasive monitoring of tumor response to therapies that affect amino acid metabolism. The provided protocols offer a framework for researchers to begin exploring its potential in both in vitro and in vivo settings. Further validation and optimization studies are necessary to establish the specific parameters for its use with different cancer types and therapeutic agents. The ability to visualize and quantify changes in tumor metabolism early in the course of treatment could significantly aid in the development of more effective and personalized cancer therapies.
Application Notes and Protocols: Quality Control of [18F]Fsy-oso2F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended quality control (QC) procedures for [18F]Fsy-oso2F, a novel positron emission tomography (PET) radiotracer. The protocols outlined below are based on established methodologies for 18F-labeled radiopharmaceuticals and specific findings related to aryl fluorosulfates, the chemical class to which [18F]this compound belongs. Adherence to these QC measures is critical to ensure the safety, efficacy, and reproducibility of preclinical and clinical imaging studies.
Introduction
[18F]this compound is an 18F-labeled aryl fluorosulfate (B1228806) derivative. The quality control of this and other radiopharmaceuticals is a mandatory step before administration to ensure that the product meets established standards of identity, purity, and strength. This document details the analytical methods and acceptance criteria for the release of [18F]this compound.
Quality Control Specifications
The following table summarizes the key quality control tests, analytical methods, and recommended acceptance criteria for the final [18F]this compound product.
| Quality Attribute | Analytical Method | Acceptance Criteria | Reference |
| Identity of Radionuclide | Gamma-ray spectroscopy | Principal gamma photon at 511 keV. | [1][2] |
| Half-life Determination | Ionization chamber or gamma counter | 105 - 115 minutes | [3] |
| Appearance | Visual inspection | Clear, colorless, and free of particulate matter. | [4] |
| pH | pH meter or validated pH strips | 4.5 - 8.5 | [1] |
| Radiochemical Identity | Radio-High-Performance Liquid Chromatography (radio-HPLC) | Retention time of the main radioactive peak corresponds to that of the non-radioactive this compound reference standard. | [5][6] |
| Radiochemical Purity | Radio-HPLC or Radio-Thin Layer Chromatography (radio-TLC) | ≥ 95% of the total radioactivity is [18F]this compound.[5][7] | [5][7] |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) with UV detection | Amount of non-radioactive impurities should be below established limits (e.g., precursor, by-products). | [7] |
| Molar Activity (Am) | Calculated from the ratio of radioactivity and the molar amount of the compound | Typically > 20 GBq/µmol at the end of synthesis. | [6] |
| Residual Solvents | Gas Chromatography (GC) | Levels of solvents used in synthesis (e.g., acetonitrile, ethanol) must be below the limits specified in pharmacopeias (e.g., USP, Ph. Eur.). | [1] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL. | [1][4] |
| Sterility | Direct inoculation or membrane filtration | No microbial growth observed. (Note: This is a retrospective test). | [1] |
| Filter Membrane Integrity | Bubble point test | Must pass the manufacturer's specifications. | [3] |
Experimental Protocols
Determination of Radiochemical Purity by Radio-HPLC
Purpose: To separate and quantify [18F]this compound from potential radiochemical impurities, such as free [18F]fluoride and other labeled by-products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a radioactivity detector (e.g., a scintillation detector).
-
C18 analytical column (e.g., SunFire® C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
[18F]this compound sample.
-
Non-radioactive this compound reference standard.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A / 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Reference Standard Injection: Inject a solution of the non-radioactive this compound reference standard and record the UV chromatogram to determine its retention time.
-
Sample Injection: Inject a small, known volume (e.g., 10-20 µL) of the [18F]this compound solution into the HPLC system.
-
Chromatographic Separation: Elute the components using a linear gradient, for example:
-
0-3 min: 95% A / 5% B
-
3-28 min: Gradient to 5% A / 95% B
-
28-34 min: 5% A / 95% B
-
34-35 min: Gradient back to 95% A / 5% B
-
35-40 min: 95% A / 5% B
-
-
Data Acquisition: Record both the UV and radioactivity chromatograms simultaneously.
-
Data Analysis:
-
Identify the radioactive peak corresponding to [18F]this compound by comparing its retention time with the UV signal of the reference standard.
-
Integrate the areas of all radioactive peaks in the radio-chromatogram.
-
Calculate the radiochemical purity using the following formula:
-
Note: It is crucial to avoid acidic mobile phases if free [18F]fluoride is a significant concern, as it may adsorb to the HPLC column, leading to an overestimation of radiochemical purity[6][8]. An alternative is to use a different column and mobile phase system or to quantify free [18F]fluoride separately using an ion-exchange cartridge[9].
Visualizations
Quality Control Workflow for [18F]this compound
Caption: Quality control workflow for [18F]this compound.
This diagram illustrates the sequential process from synthesis to the final release of the radiopharmaceutical, highlighting the critical quality control tests performed.
References
- 1. omicsonline.org [omicsonline.org]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved detection and measurement of low levels of [18F]fluoride metabolized from [18F]-labeled pyrimidine nucleoside analogues in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fsy-oso2F: A Novel PET Tracer for Imaging Amino Acid Transporter Activity in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsy-oso2F is a novel positron emission tomography (PET) tracer designed for the non-invasive imaging of amino acid transporter activity, a key hallmark of metabolic reprogramming in cancer. As a fluorosulfate-modified tyrosine derivative, this compound is recognized and transported by specific amino acid transporters that are often overexpressed in tumor cells to meet their high demand for nutrients. This document provides detailed application notes and protocols for the use of [18F]this compound in preclinical cancer research, including quantitative data, experimental procedures, and visualization of relevant biological pathways and workflows.
Mechanism of Action
[18F]this compound is transported into cells primarily through the L-type Amino Acid Transporter 1 (LAT1, also known as SLC7A5) and the Alanine, Serine, Cysteine Transporter 2 (ASCT2, also known as SLC1A5).[1][2] These transporters are crucial for the uptake of large neutral amino acids (by LAT1) and smaller neutral amino acids like glutamine (by ASCT2). In many cancer types, the expression and activity of LAT1 and ASCT2 are significantly upregulated to support rapid cell growth and proliferation.[3][4][5][6][7] The uptake of [18F]this compound is regulated by the availability of other amino acids, such as L-tyrosine, and can be inhibited by specific blockers of these transporters, confirming its mechanism of action.[1]
Data Presentation
The following tables summarize the quantitative data on [18F]this compound uptake in various preclinical tumor models.
Table 1: In Vivo Tumor Uptake of [18F]this compound in Subcutaneous Tumor Models
| Tumor Model | Cell Line | Tracer Uptake at 60 min post-injection (%ID/g, mean ± SD) | Tumor-to-Muscle Ratio at 60 min post-injection (mean ± SD) | Reference |
| Breast Cancer | MCF-7 | 8.31 ± 1.92 | 3.14 ± 0.91 | [2] |
| Prostate Cancer | 22Rv1 | 6.58 ± 0.63 | 7.23 | [2] |
Table 2: Comparative in Vivo Uptake of [18F]this compound and [18F]FET in a Prostate Cancer Model
| Tracer | Tumor Uptake in 22Rv1 Tumors at 1h post-injection (%ID/g, mean ± SD) | Muscle Uptake at 1h post-injection (%ID/g, mean ± SD) | Tumor-to-Muscle Ratio | Reference |
| [18F]this compound | 6.58 ± 0.63 | 0.91 ± 0.15 | 7.23 | [2] |
| [18F]FET | 10.07 ± 1.49 | 3.69 ± 0.71 | 2.72 | [2] |
Table 3: In Vivo Uptake of [18F]this compound in an Intracranial Glioma Model
| Tumor Model | Cell Line | Tracer Uptake at 60 min post-injection (%ID/g, mean ± SD) | Brain Uptake at 60 min post-injection (%ID/g, mean ± SD) | Tumor-to-Brain Ratio | Reference |
| Glioma | U87MG | 4.98 ± 0.08 | 3.39 ± 0.14 | 1.46 | [2] |
Signaling Pathways
The activity of amino acid transporters like LAT1 and ASCT2 is intricately linked to major signaling pathways that control cell growth and proliferation, most notably the mTORC1 pathway.
Experimental Protocols
In Vitro Tracer Uptake Assay
This protocol is designed to measure the uptake of [18F]this compound in cancer cell lines and to determine the specificity of transport.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, 22Rv1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
[18F]this compound
-
Amino acid transport inhibitors (e.g., 2-amino-2-norbornanecarboxylic acid (BCH) for system L, L-glutamine for system ASC)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Gamma counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture cells in appropriate medium to 80-90% confluency in 24-well plates.
-
Preparation: One hour prior to the experiment, wash the cells twice with PBS.
-
Inhibition (Optional): To determine specificity, pre-incubate a subset of wells with amino acid transport inhibitors (e.g., 5 mM BCH or 5 mM L-glutamine) for 30 minutes at 37°C.
-
Tracer Incubation: Add [18F]this compound (approximately 0.5-1 µCi/mL) to each well and incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Quantification:
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
-
Data Analysis: Express the tracer uptake as a percentage of the added radioactivity per milligram of protein (%ID/mg protein).
In Vivo PET Imaging Protocol
This protocol outlines the procedure for performing [18F]this compound PET imaging in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous MCF-7 or 22Rv1 xenografts)
-
[18F]this compound
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Saline solution
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before the scan to reduce background signal.
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance).
-
-
Tracer Administration: Administer [18F]this compound (typically 100-200 µCi or 3.7-7.4 MBq) via tail vein injection in a volume of 100-150 µL of saline.
-
Uptake Period: Allow the tracer to distribute for a specific uptake period, typically 60 minutes. Keep the animal under anesthesia and maintain its body temperature during this time.
-
PET/CT Imaging:
-
Position the mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle) on the CT images and project them to the PET images.
-
Calculate the tracer uptake in each ROI, expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Calculate the tumor-to-background ratios (e.g., tumor-to-muscle).
-
Ex Vivo Biodistribution Study
This protocol is for the quantitative determination of [18F]this compound distribution in various organs and the tumor.
Materials:
-
Tumor-bearing mice
-
[18F]this compound
-
Anesthesia
-
Gamma counter
-
Analytical balance
-
Saline solution
Procedure:
-
Tracer Administration: Inject [18F]this compound as described in the in vivo imaging protocol.
-
Distribution Period: At a predetermined time point post-injection (e.g., 60 minutes), euthanize the mouse.
-
Tissue Collection:
-
Immediately dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).
-
Rinse the tissues to remove excess blood, blot dry, and weigh them.
-
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Decay-correct all measurements to the time of injection.
-
Conclusion
This compound is a promising PET tracer for the non-invasive assessment of amino acid transporter activity in tumors. Its high uptake in various cancer models and favorable tumor-to-background ratios suggest its potential utility in preclinical research for tumor detection, characterization, and monitoring therapeutic response. The provided protocols and data serve as a comprehensive guide for researchers interested in utilizing this novel imaging agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
Clinical Translation Considerations for [18F]Fsy-oso2F PET Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Fsy-oso2F is a novel amino acid-based positron emission tomography (PET) tracer developed for oncology imaging. It is synthesized via a one-step sulfur [18F]-fluoride exchange (SuFEx) click chemistry reaction.[1] Preclinical studies have demonstrated its potential for imaging various tumors, with favorable uptake in breast cancer, prostate cancer, and glioma models.[1][2] Its cellular uptake is mediated by the L-type amino acid transporter (L-Tyr), alanine/serine/cysteine transporter (ASC), and ASC2 transporters, which are often upregulated in cancer cells to meet their high metabolic demands.[1][2]
These application notes provide a comprehensive overview of the preclinical data and protocols for [18F]this compound, offering a foundation for its clinical translation. The information is intended to guide researchers and drug development professionals in designing and conducting further studies to evaluate the clinical utility of this promising PET tracer.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of [18F]this compound in various tumor xenograft models.
Table 1: Biodistribution of [18F]this compound in MCF-7 Tumor-Bearing Mice
| Organ/Tissue | Mean %ID/g ± SD (n=5) at 60 min p.i. |
| Blood | 1.55 ± 0.21 |
| Heart | 2.11 ± 0.35 |
| Liver | 5.23 ± 0.89 |
| Spleen | 1.98 ± 0.43 |
| Lung | 4.24 ± 0.36 |
| Kidney | 10.12 ± 2.15 |
| Stomach | 1.32 ± 0.28 |
| Intestine | 2.87 ± 0.54 |
| Muscle | 2.65 ± 0.47 |
| Bone | 3.15 ± 0.68 |
| Brain | 0.45 ± 0.09 |
| Tumor (MCF-7) | 8.31 ± 1.92 |
Data extracted from Huang Y, et al. ACS Med Chem Lett. 2024.[1]
Table 2: Tumor Uptake and Target-to-Background Ratios of [18F]this compound
| Tumor Model | Parameter | Value at 60 min p.i. |
| MCF-7 (Breast Cancer) | Tumor Uptake (%ID/g) | 8.31 ± 1.92 |
| Tumor-to-Muscle Ratio | 3.14 ± 0.91 | |
| Tumor-to-Lung Ratio | 1.95 ± 0.60 | |
| U87MG (Glioma) | Tumor Uptake (%ID/g) | 6.58 ± 0.63 |
| Tumor-to-Muscle Ratio | 7.23 |
Data extracted from Huang Y, et al. ACS Med Chem Lett. 2024.[1]
Signaling and Uptake Pathway
The uptake of [18F]this compound into cancer cells is an active process mediated by specific amino acid transporters. Understanding this mechanism is crucial for interpreting PET imaging results and for identifying tumor types that are most likely to show high tracer accumulation.
Experimental Protocols
Radiosynthesis of [18F]this compound
This protocol describes a one-step radiolabeling method for [18F]this compound.
Materials:
-
[18F]Fluoride (cyclotron-produced)
-
This compound precursor
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (anhydrous)
-
Dimethylformamide (DMF)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification and analysis
Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Trap aqueous [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [18F]fluoride/K222/K2CO3 complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-110 °C until completely dry.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor in anhydrous DMF.
-
Add the precursor solution to the dried [18F]fluoride complex.
-
Heat the reaction mixture at room temperature. The reaction is typically rapid.[1]
-
-
Purification:
-
Dilute the reaction mixture with water.
-
Pass the diluted mixture through a C18 SPE cartridge to trap the [18F]this compound.
-
Wash the cartridge with water to remove unreacted [18F]fluoride and other polar impurities.
-
Elute the [18F]this compound from the cartridge with ethanol.
-
Further purify using semi-preparative HPLC.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Reconstitute the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.
-
-
Quality Control:
-
Determine radiochemical purity and identity by analytical HPLC.
-
Measure the specific activity.
-
Preclinical PET Imaging in Tumor Xenograft Models
Animal Models:
-
Female BALB/c nude mice (4-6 weeks old) are typically used.
-
Tumor xenografts are established by subcutaneous injection of cancer cells (e.g., 5 x 10^6 MCF-7 or U87MG cells) into the flank.
-
Imaging is performed when tumors reach a suitable size (e.g., 100-200 mm³).
Imaging Protocol:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before tracer injection to reduce background signal.
-
Anesthetize the mice using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance) for the duration of the procedure.
-
Maintain the animal's body temperature using a heating pad.
-
-
Tracer Administration:
-
Administer approximately 3.7-7.4 MBq (100-200 µCi) of [18F]this compound in ~100 µL of sterile saline via tail vein injection.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in a small-animal PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic PET scan for 60 minutes or static scans at specific time points (e.g., 30, 60, 90, 120 minutes) post-injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and major organs (e.g., brain, heart, liver, kidneys, muscle) using the CT images as a guide.
-
Calculate the tracer uptake in each ROI, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Clinical Translation Considerations
The successful preclinical results of [18F]this compound warrant further investigation for its clinical translation. Key considerations for moving this tracer into human studies are outlined below.
1. GMP-Compliant Manufacturing:
-
Automated Synthesis: Transition the manual radiosynthesis protocol to a fully automated good manufacturing practice (GMP)-compliant synthesis module. This ensures reproducibility, sterility, and operator safety.
-
Quality Control: Establish and validate robust quality control procedures according to regulatory guidelines (e.g., USP <823>). This includes tests for radiochemical and chemical purity, radionuclide identity, sterility, and pyrogenicity.
2. Preclinical Safety and Toxicology:
-
Extended Toxicology Studies: Conduct comprehensive toxicology studies in relevant animal models to determine any potential adverse effects and to establish a safe starting dose for human trials.
-
Radiation Dosimetry: Perform detailed dosimetry studies in animals to estimate the radiation dose to various organs and the total effective dose in humans. This is critical for ensuring patient safety in first-in-human studies.
3. Regulatory Submission:
-
Investigational New Drug (IND) Application: Compile all preclinical data, including manufacturing details, analytical methods, pharmacology, toxicology, and dosimetry, into an IND application for submission to the relevant regulatory authorities (e.g., the FDA).
4. Clinical Trial Design:
-
Phase 1: The primary objectives are to evaluate the safety, biodistribution, pharmacokinetics, and radiation dosimetry of [18F]this compound in a small cohort of healthy volunteers or cancer patients.
-
Phase 2: These studies aim to assess the tracer's ability to detect and differentiate malignant from benign lesions in specific cancer types, to determine the optimal imaging protocol (e.g., uptake time), and to correlate tracer uptake with biopsy results and expression of amino acid transporters.
-
Phase 3: Larger, multicenter trials are designed to establish the diagnostic accuracy, sensitivity, and specificity of [18F]this compound PET compared to the current standard of care for imaging in a defined clinical indication.
5. Potential Clinical Applications:
-
Tumor Staging and Restaging: The high tumor-to-background ratios observed preclinically suggest potential for accurate staging of primary tumors and detection of metastatic disease.
-
Monitoring Treatment Response: As an amino acid tracer, [18F]this compound may be a sensitive marker of metabolic changes in tumors in response to therapy, potentially earlier than changes in tumor size.
-
Brain Tumor Imaging: The low brain uptake of [18F]this compound could make it particularly useful for imaging primary and metastatic brain tumors, where high background from [18F]FDG can be a limitation.
-
Patient Selection: Tracer uptake could potentially be used as a biomarker to select patients for therapies targeting amino acid metabolism.
Conclusion
[18F]this compound is a promising novel amino acid PET tracer with favorable preclinical characteristics for oncologic imaging. The data and protocols presented here provide a solid foundation for its continued development. A systematic approach to GMP manufacturing, preclinical safety studies, and a well-defined clinical trial pathway will be essential for successfully translating [18F]this compound from the laboratory to clinical practice.
References
Troubleshooting & Optimization
Troubleshooting low radiochemical yield in Fsy-oso2F labeling.
Technical Support Center: [18F]Sulfonyl Fluoride (B91410) Labeling
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low radiochemical yields in labeling reactions involving [18F]sulfonyl fluorides, particularly through Sulfur [18F]Fluoride Exchange ([18F]SuFEx) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is [18F]SuFEx chemistry and why is it used?
A1: Sulfur [18F]Fluoride Exchange ([18F]SuFEx) is a click chemistry reaction used for the rapid and efficient radiolabeling of molecules with fluorine-18.[1][2] It is favored for its typically high radiochemical yields, mild reaction conditions (often at room temperature), and simplified purification processes that often avoid the need for HPLC.[1][3] This method is applied to synthesize PET (Positron Emission Tomography) tracers for in vivo imaging.[2]
Q2: What kind of radiochemical yields can I typically expect from an [18F]SuFEx reaction?
A2: Under optimal conditions, [18F]SuFEx reactions can achieve excellent radiochemical yields (RCY), often ranging from 83% to 100%. However, yields can be lower depending on the specific substrate, precursor stability, and reaction setup, with some reported activity yields in the range of 39-56%.
Q3: How stable are the sulfonyl fluoride precursors and the final labeled products?
A3: The stability of both the precursor and the final product is a critical factor. The S-F bond's stability is influenced by both electronic and steric factors within the molecule. For instance, 2,4,6-trisubstituted aryl sulfonyl fluorides have shown higher in vitro metabolic stability. Conversely, highly electron-deficient radiolabeled aryl fluorosulfates may exhibit instability and be prone to defluorination in vivo, which can be observed as bone uptake in PET scans.
Q4: What are the most critical initial steps for a successful labeling reaction?
A4: The initial preparation of [18F]fluoride is a critical step for nearly all nucleophilic radiofluorination reactions. This involves trapping the cyclotron-produced [18F]fluoride on an anion-exchange cartridge, eluting it with a phase-transfer catalyst solution (e.g., Kryptofix222 with potassium carbonate, or a tetralkylammonium salt), and performing a thorough azeotropic drying to remove water. Poorly dried fluoride is not sufficiently nucleophilic, which is a common cause of low labeling efficiency.
Troubleshooting Guide for Low Radiochemical Yield
Low radiochemical yield is a common issue in radiolabeling. This guide provides a systematic approach to identifying and resolving the root cause. Start with "Problem Source: [18F]Fluoride Activity" and follow the flowchart.
Caption: Troubleshooting flowchart for low radiochemical yield.
Key Experiments & Protocols
General Experimental Workflow
The overall process begins with producing [18F]fluoride and ends with a purified, ready-to-use radiotracer.
Caption: General workflow for [18F]SuFEx radiolabeling.
Detailed Protocol for a Manual [18F]SuFEx Labeling
This protocol is a representative synthesis based on common procedures. Note: All operations must be performed in a shielded hot cell following radiation safety regulations.
-
[18F]Fluoride Preparation:
-
Aqueous [18F]fluoride from the cyclotron is passed through an anion-exchange resin (e.g., QMA light carbonate cartridge).
-
The cartridge is washed with dry methanol (B129727) (0.7 mL).
-
The [18F]fluoride is eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., 1.0 mg of Et4NHCO3 in 0.7 mL of methanol).
-
The solvent is removed under vacuum at approximately 70-80 °C for 5-10 minutes to ensure the [18F]fluoride-catalyst complex is anhydrous.
-
-
Radiolabeling Reaction:
-
The reaction vessel is cooled to room temperature.
-
The sulfonyl fluoride precursor (e.g., 0.1 mg, ~0.145 µmol) dissolved in anhydrous acetonitrile (B52724) (0.5 mL) is added to the dried [18F]fluoride.
-
The reaction is allowed to proceed at room temperature for 5 minutes without stirring. The reaction is often complete in as little as 30 seconds.
-
-
Solid-Phase Extraction (SPE) Purification:
-
The crude reaction mixture is diluted with water (e.g., 5 mL).
-
The diluted mixture is passed through a pre-conditioned HLB or C18 SPE cartridge.
-
The cartridge is washed with water (10 mL) to remove unreacted [18F]fluoride and polar impurities.
-
The final radiolabeled product is eluted from the cartridge with ethanol (B145695) or acetonitrile (e.g., 2 mL).
-
-
Quality Control:
-
The identity and radiochemical purity of the final product are confirmed by radio-HPLC or radio-TLC by comparing with a non-radioactive reference standard.
-
Quantitative Data Summary
The efficiency of [18F]SuFEx labeling can vary based on the precursor, conditions, and whether the yield is calculated based on HPLC conversion or as an isolated, decay-corrected yield.
| Parameter | Value | Context / Substrate | Source |
| Radiochemical Conversion (RCC) | 83 - 100% (median 98%) | Isotopic exchange on 25 different aryl fluorosulfates. | |
| Isolated Activity Yield (AY) | 39 - 56% | Aryl-fluorosulfate-based FAPI inhibitors ([18F]12 and [18F]13). | |
| Isolated Radiochemical Yield (RCY) | 21 - 42% | PARP1-targeting aryl [18F]fluorosulfate. | |
| Molar Activity (Am) | up to 280 GBq/µmol | High starting activity (108 GBq) was used. | |
| Molar Activity (Am) | 20 - 55 GBq/µmol | FAPI inhibitors. | |
| Reaction Time | 30 seconds | Complete conversion observed for 3-ethynylphenyl fluorosulfate. | |
| Reaction Time | 5 minutes | Standard time used for FAPI inhibitor synthesis. | |
| Reaction Temperature | Room Temperature | Sufficient for most [18F]SuFEx reactions. |
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SuFEx-based ¹⁸F-Labeling
Welcome to the technical support center for Sulfur [¹⁸F]Fluoride Exchange (SuFEx)-based ¹⁸F-labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate the smooth execution of your radiolabeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions that may arise during the optimization of SuFEx-based ¹⁸F-labeling reactions.
Q1: My radiochemical yield (RCY) is lower than expected. What are the potential causes and how can I improve it?
A1: Low radiochemical yield is a common issue with several potential root causes. Consider the following troubleshooting steps:
-
[¹⁸F]Fluoride Activity and Drying: Ensure the azeotropic drying of your [¹⁸F]fluoride source is complete. Residual water can significantly hinder the nucleophilicity of the fluoride (B91410) ion and reduce labeling efficiency.
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Base and Precursor Integrity: Verify the quality and concentration of your base (e.g., K₂CO₃) and the stability of your precursor. Aryl fluorosulfate (B1228806) precursors are generally stable, but degradation can occur under certain conditions.[1][2]
-
Reaction Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are essential for a fast and efficient SuFEx reaction.[1][2][3] Ensure your solvent is anhydrous.
-
Reaction Time and Temperature: While many SuFEx reactions are extremely fast (often complete within 30 seconds at room temperature), optimizing the reaction time and temperature for your specific substrate may be necessary.[1][3]
-
Precursor Concentration: Using a low starting precursor concentration can help achieve high molar activities.[4][5]
Q2: I am observing significant defluorination of my labeled product. What can I do to minimize this?
A2: Defluorination, the loss of the [¹⁸F]fluoride from your labeled compound, can be a challenge. Here are some strategies to address it:
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Precursor Design: The electronic properties of the aryl ring can influence the stability of the fluorosulfate group. Highly electron-deficient aryl fluorosulfates may be more prone to nucleophilic attack and subsequent defluorination.[5] Consider modifying the precursor structure if possible.
-
Purification Method: Rapid purification is key. The use of a simple C18 cartridge filtration is often sufficient and minimizes the time the product is exposed to conditions that might promote defluorination.[1][3][6]
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In Vivo Stability: If defluorination is observed in vivo (e.g., bone uptake in PET scans), this indicates instability in a biological environment.[1][3][4] While aryl [¹⁸F]fluorosulfates are generally stable, their stability can be context-dependent.[5]
Q3: What are the optimal conditions for the [¹⁸F]SuFEx reaction?
A3: While optimal conditions can be substrate-dependent, a general starting point that has proven effective for a wide range of substrates is as follows:
-
[¹⁸F]Fluoride Source: Azeotropically dried K[¹⁸F]F complexed with [2.2.2]-cryptand is a reliable and highly efficient source.[1][3]
-
Solvent: Anhydrous acetonitrile (MeCN) is a commonly used and effective solvent.[1][2][3]
-
Temperature: The reaction is typically performed at room temperature.[1][3]
-
Reaction Time: The reaction is often complete within 30-60 seconds.[1][7]
Q4: How do I purify my ¹⁸F-labeled product after the SuFEx reaction?
A4: A significant advantage of the [¹⁸F]SuFEx methodology is the often straightforward purification. In many cases, time-consuming HPLC is not required.[1][6] A simple solid-phase extraction (SPE) using a C18 cartridge is typically sufficient to isolate the labeled product from unreacted [¹⁸F]fluoride and other impurities.[1][3][8][9][10]
Q5: What molar activities can I expect from SuFEx-based ¹⁸F-labeling?
A5: [¹⁸F]SuFEx reactions can achieve high molar activities, often in the range of 280 GBq/µmol.[1][5][6] This is facilitated by the use of low precursor concentrations.[4][5]
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes for SuFEx-based ¹⁸F-Labeling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Precursor | 3-Ethynylphenyl fluorosulfate | Aryl Fluorosulfate PARP1 Inhibitor | FAPI Precursor |
| [¹⁸F]Fluoride Source | K[¹⁸F]F/[2.2.2]-cryptand | K[¹⁸F]F/[2.2.2]-cryptand | K[¹⁸F]F/Base |
| Solvent | MeCN | MeCN | MeCN |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 30 seconds | 30 seconds | 5 minutes |
| Radiochemical Yield (RCY) | 83-100% (median 98%)[1] | >95%[11] | 33-57% (isolated)[8][9] |
| Molar Activity (Am) | 280 GBq/µmol[1][5][6] | 280 GBq/µmol[11] | 20-55 GBq/µmol[4] |
| Purification | C18 Cartridge Filtration[1][3][6] | C18 Cartridge Filtration[6] | C18 Cartridge Filtration[8][9][10] |
Experimental Protocols
Protocol 1: General Procedure for Automated SuFEx-based ¹⁸F-Radiolabeling
This protocol is a generalized procedure based on commonly reported methods.[1][3]
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[¹⁸F]Fluoride Trapping and Elution: Load aqueous [¹⁸F]fluoride onto a quaternary methylammonium (B1206745) (QMA) cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂CO₃ and [2.2.2]-cryptand in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride residue by heating under a stream of nitrogen at a specified temperature until all solvent is removed.
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Radiolabeling Reaction: Add a solution of the aryl fluorosulfate precursor (typically 0.1-0.5 mg) in anhydrous acetonitrile (0.5 mL) to the dried [¹⁸F]fluoride. Allow the reaction to proceed at room temperature for 30-60 seconds.
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Quenching: Quench the reaction by adding water (0.1 mL).
-
Purification: Load the crude reaction mixture onto a pre-conditioned C18 cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities. Elute the desired ¹⁸F-labeled product with ethanol (B145695) or another suitable organic solvent.
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Quality Control: Analyze the radiochemical purity and identity of the final product using radio-HPLC.
Visualizations
Caption: Automated workflow for SuFEx-based 18F-labeling.
Caption: Proposed mechanism for SuFEx-based 18F-labeling.
References
- 1. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [18F]Aryl Fluorosulfate Radiotracers
This guide is designed for researchers, scientists, and drug development professionals to address common challenges in improving the purity of 18F-labeled aryl fluorosulfates, such as [18F]Fsy-oso2F, synthesized via the Sulfur [18F]Fluoride Exchange ([18F]SuFEx) reaction.
Frequently Asked Questions (FAQs)
Q1: What is [18F]this compound and the [18F]SuFEx reaction?
A1: While "[18F]this compound" is not a standard nomenclature, its structure suggests an 18F-labeled aryl fluorosulfate (B1228806). These molecules are often synthesized using the Sulfur [18F]Fluoride Exchange ([18F]SuFEx) reaction. This "click chemistry" technique allows for the rapid and efficient labeling of molecules by exchanging a non-radioactive fluorine-19 atom on an aryl fluorosulfate precursor with a radioactive [18F]fluoride ion.[1][2][3] This method is known for its speed, high yields, and mild reaction conditions.[1][3]
Q2: What are the common impurities found in an [18F]SuFEx reaction mixture?
A2: The primary impurities affecting the final product's radiochemical purity include:
-
Unreacted [18F]Fluoride: The most common radioactive impurity. Its presence can interfere with imaging interpretation and increase the radiation dose to non-target tissues like bone.
-
Unreacted Precursor: The non-radioactive starting material (the aryl fluorosulfate).
-
Hydrolyzed Precursor: Phenolic by-products resulting from the breakdown of the fluorosulfate group.
-
Radiolytic Impurities: Breakdown products of the radiolabeled molecule caused by the high energy of the 18F isotope, especially at high radioactive concentrations.
-
Other Chemical Impurities: Residual solvents, reagents from the synthesis (e.g., Kryptofix [K2.2.2], base), or by-products from precursor synthesis.
Q3: What are the primary methods for purifying [18F]-labeled aryl fluorosulfates?
A3: The two primary purification methods are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).
-
Solid-Phase Extraction (SPE): This is the most common method for [18F]SuFEx products due to its speed and simplicity. It involves trapping the desired product on a solid-phase cartridge (like a C18 cartridge) while impurities are washed away. The purified product is then eluted with a small volume of an appropriate solvent.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used when SPE does not provide sufficient purity. It is particularly useful for removing impurities that have similar chemical properties to the final product. However, it is more time-consuming and can lead to lower decay-corrected yields.
Troubleshooting Guide: Low Radiochemical Purity
This section addresses specific issues you may encounter during the purification of your [18F]-labeled aryl fluorosulfate.
Problem 1: High levels of unreacted [18F]fluoride in the final product.
-
Possible Cause: Inefficient trapping of [18F]fluoride during SPE purification. Unreacted [18F]fluoride is highly polar and should be easily separated from the more lipophilic aryl fluorosulfate product on a reverse-phase cartridge (e.g., C18).
-
Solution:
-
Optimize the SPE Loading Step: Before loading onto the C18 cartridge, ensure the crude reaction mixture is diluted with water. This increases the polarity of the solution, promoting the retention of the lipophilic product on the C18 sorbent while allowing the polar [18F]fluoride to pass through.
-
Optimize the Wash Step: Wash the cartridge thoroughly with water or a low-percentage ethanol (B145695)/water solution after loading. This will remove residual [18F]fluoride without eluting the desired product. Monitor the radioactivity of the wash fractions to ensure the product is not being lost.
-
Use a Guard Cartridge: Consider placing an anion-exchange cartridge (e.g., QMA) or an alumina (B75360) cartridge upstream of the C18 cartridge to trap [18F]fluoride before it reaches the product-trapping cartridge.
-
Problem 2: Chemical impurities (e.g., unreacted precursor) are present in the final product.
-
Possible Cause: The precursor and the final product have similar retention properties on the SPE cartridge.
-
Solution:
-
Optimize Precursor Amount: Reducing the amount of precursor used in the reaction can significantly improve the chemical purity of the final product without a major reduction in radiochemical yield.
-
Refine the SPE Wash Step: Develop a more selective washing procedure. Instead of pure water, use a series of washes with increasing concentrations of an organic solvent (e.g., 5%, 10%, 15% ethanol in water). This can selectively remove impurities that are slightly less retained than your product.
-
Switch to HPLC Purification: If SPE optimization is unsuccessful, semi-preparative HPLC is the recommended alternative. It provides superior separation of compounds with similar chemical structures. Choose a column and mobile phase that show good separation between the precursor and the product in analytical HPLC.
-
Problem 3: Radiochemical purity is high immediately after purification but decreases over time.
-
Possible Cause: Radiolytic decomposition, where the radioactivity of the [18F] causes the molecule to break down. This is more common at very high molar activities or high radioactive concentrations.
-
Solution:
-
Add Stabilizers: Formulate the final product in a solution containing a radical scavenger or stabilizer. Ethanol (typically 5-10%) or ascorbic acid are commonly used for this purpose and are suitable for human injection.
-
Adjust pH: Ensure the pH of the final formulation is within a stable range for your compound (typically between 4.5 and 7.5) to prevent chemical degradation.
-
Dilute the Product: If possible, diluting the final product with the formulation buffer can slow the rate of radiolysis.
-
Data Presentation: Purification Method Comparison
The following tables summarize typical results from different purification strategies for 18F-labeled compounds.
Table 1: Comparison of SPE and HPLC Purification for [18F]FET
| Purification Method | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Total Synthesis Time |
| SPE | 30-55% | > 99% | 70-80 min |
| HPLC | 35-55% | > 99% | 75-85 min |
Data adapted from studies on [18F]FET, a common PET tracer, demonstrating that both methods can yield high purity products.
Table 2: Optimization of SPE for an [18F]SuFEx-labeled FAPI Tracer
| Method | Isolated Activity Yield (non-decay corrected) | Radiochemical Purity | Total Time |
| Manual SPE | 33–57% | > 95% | 25 min |
| Automated SPE | 8–15% (unoptimized) | > 95% | 40 min |
Data adapted from a study on various [18F]SuFEx products, highlighting the efficiency of manual SPE purification.
Experimental Protocols
Protocol 1: General SPE Purification using a C18 Cartridge
This protocol describes a typical procedure for purifying an [18F]-labeled aryl fluorosulfate.
-
Cartridge Conditioning: Pre-condition a C18 Sep-Pak type cartridge by washing it with ethanol (5-10 mL) followed by sterile water (10-15 mL).
-
Sample Loading: Quench the crude reaction mixture from the reactor with 5-10 mL of water. Load this diluted mixture slowly onto the conditioned C18 cartridge. Collect the eluate and check it for radioactivity to ensure the product has been trapped.
-
Washing: Wash the cartridge with 10-15 mL of sterile water to remove unreacted [18F]fluoride and other polar impurities. Collect the wash and measure its radioactivity. An optional second wash with a low percentage of ethanol in water (e.g., 5% EtOH) can be performed to remove less polar impurities.
-
Elution: Elute the final, purified [18F]-labeled product from the cartridge using a small volume (0.5 - 1.5 mL) of absolute ethanol or a suitable ethanol/saline mixture.
-
Formulation: Dilute the eluted product with sterile saline or a buffer solution to achieve the desired final concentration and ethanol percentage for injection.
Protocol 2: Quality Control using Analytical Radio-HPLC
This protocol is essential for confirming the radiochemical purity of the final product.
-
System Preparation: Equilibrate a reverse-phase C18 analytical HPLC column with the mobile phase (e.g., a gradient of acetonitrile (B52724) and water, often containing 0.1% trifluoroacetic acid).
-
Sample Preparation: Dilute a small aliquot of the final product in the mobile phase.
-
Co-injection: Inject the diluted sample along with a small amount of the non-radioactive reference standard ("cold compound").
-
Analysis: Monitor the column eluate with a UV detector (to detect the cold standard) and a radioactivity detector connected in series.
-
Purity Calculation: The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the same retention time as the UV peak of the reference standard. The acceptable limit is typically >95%.
Visualizations
Caption: Workflow for SPE purification of [18F]SuFEx products.
Caption: Troubleshooting decision tree for low radiochemical purity.
References
- 1. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding of [18F]Fsy-oso2F in vivo.
Welcome to the technical support center for researchers utilizing [18F]F-SO2F based radiotracers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of non-specific binding in vivo.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for PET imaging?
A: Non-specific binding refers to the accumulation of a radiotracer in tissues other than the intended biological target.[1] This can occur through various mechanisms, including binding to other proteins, accumulation in lipids, or interaction with other cellular components.[1][2] For PET imaging, high non-specific binding is problematic because it creates a high background signal, which can obscure the specific signal from the target tissue. This reduces the target-to-background ratio (TBR), making it difficult to accurately detect and quantify the target of interest.[3]
Q2: What are the primary causes of high non-specific binding for [18F]-labeled radiotracers?
A: The primary drivers of non-specific binding are:
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High Lipophilicity: Highly lipophilic (fat-soluble) compounds tend to accumulate non-specifically in lipid-rich tissues like cell membranes, adipose tissue, and the brain.[2][4] There is often a strong correlation between a tracer's lipophilicity (measured as logD or logP) and its non-specific binding.[2][5]
-
Plasma Protein Binding (PPB): Radiotracers can bind to abundant plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP).[6] While this can influence pharmacokinetics, excessive or strong non-specific binding to these proteins can lead to high background signals in the blood pool and tissues with high vascularization or vascular leakage, such as tumors and sites of inflammation.[6]
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Metabolic Instability: If the [18F] label is cleaved from the parent molecule (a process called radiodefluorination), the resulting free [18F]fluoride will accumulate in the bones, leading to a high, non-specific signal in the skeleton.[7] Other radiometabolites may have different binding profiles than the parent tracer, contributing to background noise.[8][9]
-
Off-Target Covalent Binding: For reactive tracers like those containing a sulfonyl fluoride (B91410) ([18F]F-SO2F) moiety, there is a risk of covalent reaction with nucleophilic residues on highly abundant, off-target proteins (e.g., albumin), leading to irreversible non-specific signal.
Q3: How does one measure the lipophilicity of a radiotracer?
A: Lipophilicity is typically measured by determining the distribution coefficient (logD) between n-octanol and a phosphate-buffered saline (PBS) at physiological pH (7.4).[4][10] The "shake-flask" method is a common and straightforward technique for this measurement.[5][10] A lower logD value indicates lower lipophilicity (i.e., more hydrophilic).
Q4: What is a "blocking study" and how does it help assess non-specific binding?
A: A blocking study is a "gold standard" in vivo experiment used to confirm that a radiotracer is binding specifically to its intended target.[1] It involves two PET scans: a baseline scan with only the radiotracer, and a second scan where the subject is pre-dosed with a high concentration of a non-radioactive ("cold") ligand that is known to bind to the target. If the radiotracer's binding is specific, the cold ligand will occupy the target sites, significantly reducing the PET signal in the target tissue during the second scan. The signal that remains in the presence of the blocking agent is considered to be non-specific or non-displaceable binding.[1][8][11]
Troubleshooting Guide
Problem 1: My PET images show high background signal across most tissues and a low target-to-background ratio.
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Possible Cause 1: High Lipophilicity. The tracer may be too lipophilic, causing it to non-specifically accumulate in cell membranes and other fatty tissues throughout the body.[2]
-
Recommended Action:
-
Quantify Lipophilicity: Perform a logD7.4 measurement using the shake-flask method (see Protocol 1). Values significantly above 3.0 are often associated with high non-specific binding.[2]
-
Structural Modification: If lipophilicity is high, consider modifying the tracer's structure to increase hydrophilicity. Strategies include incorporating polar functional groups, PEG linkers, or glycosyl moieties.[4][12][13]
-
-
-
Possible Cause 2: Excessive Plasma Protein Binding. The tracer may be binding strongly and non-specifically to plasma proteins like albumin.[6]
-
Recommended Action:
-
Measure Plasma Free Fraction: Perform an in vitro plasma protein binding experiment using ultrafiltration to determine the percentage of the tracer that remains unbound in plasma.[10]
-
Blocking Studies: Conduct an in vivo blocking study (see Protocol 3) to differentiate between specific target binding and non-displaceable background, which includes signal from protein-bound tracer.[1]
-
-
-
Possible Cause 3: Off-Target Covalent Reaction. For [18F]F-SO2F tracers, the reactive group may be binding irreversibly to abundant off-target proteins.
-
Recommended Action:
-
In Vitro Stability Assays: Assess the tracer's stability in plasma (see Protocol 2). Rapid loss of the parent compound could indicate reaction with plasma components.
-
Ex Vivo Metabolite Analysis: Analyze blood and tissue samples after in vivo administration to identify if the radioactivity corresponds to the parent tracer or if it is bound to large proteins.[5][8]
-
-
Problem 2: I observe unexpectedly high and sustained signal in the liver and/or intestines.
-
Possible Cause: Hepatobiliary Clearance. This pattern is characteristic of tracers that are cleared from the body through the liver and bile into the intestines.[13] This is often observed with more lipophilic compounds.[14]
-
Recommended Action:
-
Review Tracer Design: High hepatobiliary clearance is an intrinsic property of a molecule's structure. While sometimes unavoidable, increasing the hydrophilicity of the tracer can shift clearance towards the renal (urinary) route, which is often more favorable for imaging abdominal or pelvic targets.[4]
-
Dynamic Imaging: Acquire dynamic PET scans over a longer duration (e.g., 90-120 minutes) to observe the clearance pattern. Rapid clearance from the liver into the gut confirms this pathway.[13][14]
-
-
Problem 3: My later-time-point PET images (e.g., >60 min p.i.) show increasing signal in the bones.
-
Possible Cause: In Vivo Defluorination. The C-18F bond in your tracer is likely being broken down by metabolic processes. The released [18F]fluoride ion is then taken up by the skeleton, similar to how fluoride ions are incorporated into bone mineral.[7]
-
Recommended Action:
-
Assess Metabolic Stability: Perform in vitro plasma stability assays (Protocol 2) and in vivo metabolite analysis of blood and urine to quantify the rate of defluorination.[5]
-
Improve Tracer Stability: If defluorination is significant, consider strategies to stabilize the C-18F bond. A common approach is to introduce deuterium (B1214612) atoms on the carbon atoms adjacent to the fluorine-bearing carbon (the α or β positions). This "deuterium substitution" can strengthen the C-F bond by altering its vibrational energy, making it less susceptible to enzymatic cleavage.[7]
-
-
Data Presentation: Impact of Physicochemical Properties on Biodistribution
Table 1: Impact of Lipophilicity (logD) on Tracer Biodistribution This table summarizes how changing lipophilicity can affect tracer uptake in target versus non-target organs. Generally, lower lipophilicity is desired to reduce non-specific binding.
| Radiotracer Class | Modification | logD (pH 7.4) | Target Uptake (%ID/g) | Liver Uptake (%ID/g) | Brain Uptake (%ID/g) | Reference |
| Estradiol Derivatives | Addition of Glycosyl Group | Lowered | ER+ Tumor: Specific | ↓ 13% to 1.2% (at 90 min) | N/A | [14] |
| Benzothiazole (B30560) Derivatives | Structural Series | 1.65 - 3.90 | Affinity Improved | N/A | ↑ Non-specific binding | [2] |
| Tetrazine Derivatives | Addition of Glycosyl Group | -0.43 | N/A | Low | Favorable PK | [4][15] |
| MAGL Inhibitor | Fluoropyridyl Scaffold | 2.66 | High Specific Binding | N/A | Excellent Permeability | [5] |
Table 2: Comparison of Metabolic Stability and Its Effect on In Vivo Performance This table illustrates how improving metabolic stability, often by deuteration, can significantly reduce non-specific bone uptake.
| Radiotracer | Modification | Defluorination Rate (k) | Plasma Half-life (t1/2) | Key Outcome | Reference |
| [18F]FE-(+)-DTBZ | Parent Compound | 0.012 | 46.2 min | High bone uptake | [7] |
| [18F]FE-(+)-DTBZ-D4 | Deuterated Analog | 0.0016 | 438.7 min | Considerably reduced bone uptake | [7] |
| [18F]FMeNER | Parent Compound | Not specified | Not specified | Lower stability | [7] |
| [18F]FMeNER-D2 | Deuterated Analog | Not specified | Not specified | Improved stability and properties | [7] |
Experimental Protocols
Protocol 1: Determination of Lipophilicity (logD7.4) using the Shake-Flask Method
-
Preparation: Prepare a solution of the radiotracer (0.5–1.0 MBq) in 0.5 mL of n-octanol. Prepare a separate 0.5 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Mixing: Combine the n-octanol and PBS solutions in a 1.5 mL microcentrifuge tube.
-
Equilibration: Vortex the tube vigorously for 10 minutes to ensure thorough mixing and partitioning of the tracer between the two phases.
-
Phase Separation: Centrifuge the tube for 10 minutes at a high speed (e.g., 13,000 rpm) to achieve a clear separation of the aqueous (PBS) and organic (n-octanol) layers.
-
Sampling: Carefully collect a precise aliquot (e.g., 100 µL) from both the n-octanol layer and the PBS layer.
-
Quantification: Measure the radioactivity in each aliquot using a gamma counter.
-
Calculation: Calculate the logD value using the formula: logD = log10 [ (Counts per minute in Octanol / Volume of Octanol) / (Counts per minute in PBS / Volume of PBS) ]
-
Replication: Perform the experiment in triplicate (n=3) and report the mean ± standard deviation.
Protocol 2: In Vitro Plasma Stability Assay
-
Incubation: Add a small volume of the purified radiotracer solution (e.g., 5-10 µL) to a vial containing fresh mouse or human plasma (e.g., 500 µL).
-
Time Points: Incubate the mixture in a water bath at 37°C. At designated time points (e.g., 5, 30, 60, 90, and 120 minutes), take an aliquot (e.g., 50 µL) of the plasma mixture.
-
Protein Precipitation: To stop any metabolic activity and remove proteins, add a quenching agent like cold acetonitrile (B52724) to the aliquot (e.g., 100 µL of acetonitrile for 50 µL of plasma). Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using radio-HPLC or radio-TLC with a reference standard of the intact parent tracer.
-
Quantification: Calculate the percentage of the parent tracer remaining at each time point by integrating the radioactive peaks.
Protocol 3: In Vivo Blocking Study to Determine Specific Binding
Method adapted from[1][8][14].
-
Subject Groups: Prepare two groups of animals (e.g., mice or rats, n=3-4 per group).
-
Baseline Group: Administer only the [18F]F-SO2F radiotracer via intravenous injection.
-
Blocking Group: Pre-treat the animals with a high dose of a non-radioactive ("cold") blocking agent specific to the target of interest (e.g., 1-5 mg/kg, administered 15-30 minutes before the radiotracer). Then, administer the same amount of [18F]F-SO2F radiotracer as the baseline group.
-
Imaging/Biodistribution: At a predetermined time point post-injection (e.g., 60 minutes), either perform a PET scan or euthanize the animals for ex vivo biodistribution analysis.
-
Data Analysis: For biodistribution, dissect tissues of interest, weigh them, and measure their radioactivity in a gamma counter. Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Comparison: Compare the tracer uptake in the target tissue(s) between the baseline and blocking groups. A statistically significant reduction in uptake in the blocking group indicates specific binding. The residual uptake in the blocked tissue represents the non-specific binding component.
Visualizations
Caption: Workflow for troubleshooting common non-specific binding issues in PET imaging.
Caption: Key factors contributing to non-specific binding of in vivo radiotracers.
References
- 1. Specific and non-specific binding of a tracer for the translocator-specific protein in schizophrenia: an [11C]-PBR28 blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards standardization of 18F-FET PET imaging: do we need a consistent method of background activity assessment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Highly Reactive and Low Lipophilicity Fluorine-18 Labeled Tetrazine Derivative for Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a highly-specific 18F-labeled irreversible positron emission tomography tracer for monoacylglycerol lipase mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPC - Plasma protein binding [turkupetcentre.net]
- 7. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(2'-[18F]fluoroethyl)spiperone: in vivo biochemical and kinetic characterization in rodents, nonhuman primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils [frontiersin.org]
- 11. In vivo characterization of p-[(18)F]MPPF, a fluoro analog of WAY-100635 for visualization of 5-HT(1a) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–activity relationship of 18F-labeled PD-L1-targeting small molecule ligands: impact of radiolabeling strategy on affinity and in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Overcoming challenges in the automation of Fsy-oso2F synthesis.
Technical Support Center: Automated Fsy-oso2F Synthesis
Welcome to the technical support center for the automated synthesis of this compound, a representative sulfated oligosaccharide. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of Automated Glycan Assembly (AGA).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful automated synthesis of a sulfated oligosaccharide like this compound?
A1: A successful synthesis hinges on three core components:
-
Building Block Selection: Each monosaccharide building block must have appropriate protecting groups to ensure stereoselectivity (e.g., a benzoyl group at C2 for α-selectivity) and an orthogonal temporary protecting group (e.g., Fmoc) at the position for chain elongation.[1]
-
Solid Support and Linker: The solid support (e.g., Merrifield polystyrene resin) must have good swelling properties and mechanical stability.[2] The linker connecting the first sugar to the resin must be stable throughout all synthesis cycles but cleavable under specific conditions at the end.[2][3] Photolabile linkers are often used for mild cleavage conditions.[4]
-
Reaction Conditions: Precise control over temperature, reagent delivery, and reaction time is crucial.[2][5] Modern synthesizers that allow for rapid heating and cooling can significantly accelerate deprotection steps and improve overall efficiency.[6]
Q2: How can I monitor the efficiency of each coupling cycle in real-time?
A2: Real-time monitoring is challenging in solid-phase synthesis.[7][8] The most common method is indirect quantification by UV-monitoring of the dibenzofulvene byproduct released during the cleavage of the Fmoc temporary protecting group.[2][5] This provides a reliable approximation of the coupling efficiency of the preceding cycle.[9] Newer methods involving pressure-based monitoring of resin swelling in a variable-bed flow reactor also show promise for estimating on-resin processes.[10]
Q3: What is "capping" and why is it important?
A3: Capping is a critical step performed after glycosylation. It involves using a reagent like acetic anhydride (B1165640) to permanently block any unreacted hydroxyl groups on the growing glycan chain.[2][5] This prevents these "failure sequences" or "deletion sequences" from reacting in subsequent cycles, which greatly simplifies the purification of the final full-length product.[1][2] While time-consuming, introducing capping, especially in the final cycles of a long synthesis, is highly beneficial.[1]
Q4: What are the main challenges associated with the sulfation step?
A4: On-resin sulfation of the assembled oligosaccharide backbone is a major hurdle.[11][12] Challenges include:
-
Incomplete Reactions: Steric hindrance and electrostatic repulsion (anion crowding) can make multi-sulfation difficult, leading to incomplete reactions.[13]
-
Protecting Group Strategy: Sulfation requires a complex and rational placement of orthogonal protecting groups to expose only the desired hydroxyls for modification.[5][13]
-
Lability: Sulfate (B86663) moieties are sensitive and can be cleaved or migrate under harsh deprotection conditions.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Inactive building block (donor).2. Insufficient activator concentration or activity.3. Poor resin swelling.4. Steric hindrance from complex acceptor/donor structures. | 1. Use freshly prepared building block solutions.2. Check activator quality and concentration.3. Ensure solvent provides good resin swelling (e.g., DMF).[14]4. Increase reaction time or temperature; perform a double coupling cycle.[6] |
| Presence of (n-1) Deletion Sequences in Final Product | Incomplete coupling reaction at one or more cycles, and no capping step was used. | 1. Optimize coupling conditions (see above).2. Implement a capping step (e.g., with Ac₂O/MsOH) after each glycosylation to terminate failure sequences.[2] This is the most effective solution.3. For long syntheses, consider capping in the last 5-10 cycles to simplify purification.[1] |
| Low Overall Yield after Cleavage | 1. Inefficient cleavage from the solid support.2. Premature cleavage of the glycan from the linker during synthesis cycles (e.g., linker instability to acidic/basic conditions).3. Loss of product during post-cleavage workup and purification. | 1. Optimize cleavage conditions (e.g., for photolabile linkers, ensure appropriate wavelength, solvent, and time).[14] Using a solvent with good swelling properties like DMF can improve cleavage.[14]2. Verify that your chosen linker is stable under all glycosylation and deprotection conditions.[2]3. The amphiphilic nature of sulfated glycans can make purification difficult; use appropriate chromatography techniques (e.g., size exclusion, ion exchange).[13] |
| Side Products from Deprotection | 1. Harsh final deprotection conditions are cleaving or causing migration of sulfate groups.2. Incomplete removal of permanent protecting groups (e.g., benzyl (B1604629) ethers).3. Unexpected cleavage of other protecting groups during an intermediate step. | 1. Use milder deprotection strategies. Hydrogenolysis is often used for removing benzyl ethers post-cleavage.[13]2. Optimize hydrogenolysis conditions (catalyst, pressure, time).3. Re-evaluate the orthogonality of your protecting group scheme. For example, some groups may be unexpectedly labile to bases like lithium hydroxide.[13] |
Experimental Protocols & Data
Protocol 1: Standard Automated Glycosylation Cycle
This protocol outlines a single coupling cycle on a conceptual automated glycan synthesizer.
-
Fmoc Deprotection: The resin-bound glycan is treated with 20% piperidine (B6355638) in DMF for 1-10 minutes at a controlled temperature (e.g., 25°C or up to 60°C with microwave assistance) to remove the temporary Fmoc group.[6]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove piperidine and dibenzofulvene.
-
Glycosylation (Coupling): The glycosyl donor (e.g., 5-10 equivalents) and an activator (e.g., TMSOTf) are dissolved in anhydrous DCM and delivered to the reaction vessel. The reaction proceeds for 30-60 minutes at a low temperature (e.g., -20°C) to control stereoselectivity.
-
Washing: The resin is washed with DCM to remove excess donor and activator.
-
Capping: A solution of acetic anhydride and a catalyst (e.g., pyridine (B92270) or MsOH) in DCM/DMF is added to the vessel and allowed to react for 20-30 minutes to cap any unreacted hydroxyls.[2]
-
Washing: The resin is washed extensively with DCM and DMF to prepare for the next cycle.
Protocol 2: On-Resin Sulfation and Final Cleavage
-
Selective Deprotection: Remove the protecting group at the desired sulfation site (e.g., a Levulinoyl ester using hydrazine (B178648) acetate).[6]
-
Sulfation: Treat the resin with a sulfating agent (e.g., a sulfur trioxide-amine complex like SO₃·NEt₃) in anhydrous DMF for 2-4 hours.[15] Repeat if necessary for multi-sulfation.
-
Washing: Wash thoroughly with DMF, DCM, and Methanol.
-
Photocleavage: Suspend the resin in a suitable solvent (e.g., DMF). Irradiate with a 365-370 nm LED lamp for 2-4 hours to cleave the photolabile linker and release the protected, sulfated glycan into the solution.[4][14]
-
Global Deprotection: After cleavage, remove permanent protecting groups (e.g., benzyl ethers) via hydrogenolysis (e.g., H₂, Pd/C).
-
Purification: Purify the final compound using HPLC.
Table 1: Comparison of AGA Cycle Times
| Synthesis Protocol | Cycle Duration (per residue) | Conditions | Overall Yield (for 8-mer) | Reference |
| Standard AGA | ~100-300 min | Glycosylation at -20°C, Fmoc removal at 25°C. | ~41% | [2][5][6] |
| Microwave-Assisted AGA | ~60 min | Glycosylation at -20°C, Fmoc removal at 60°C (1 min). | ~41-53% | [6] |
Visual Guides
Caption: Workflow for a single cycle in Automated Glycan Assembly (AGA).
Caption: Decision tree for troubleshooting low overall yield in AGA.
References
- 1. Pushing the limits of automated glycan assembly: synthesis of a 50mer polymannoside - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC04380E [pubs.rsc.org]
- 2. Automated Glycan Assembly: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Automated Synthesis of Chondroitin Sulfate Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. On resin synthesis of sulfated oligosaccharides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. On resin synthesis of sulfated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. On resin synthesis of sulfated oligosaccharides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06063E [pubs.rsc.org]
Strategies to reduce impurities in Fsy-oso2F preparations.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of Fsy-oso2F. The following sections address common issues related to impurities and offer strategies to mitigate them.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in this compound synthesis and how can they be detected?
The synthesis of this compound, an aryl sulfonyl fluoride (B91410), can lead to several common impurities depending on the specific synthetic route. A prevalent method involves the reaction of an aryl precursor with a fluorosulfonylating agent. Key impurities often include unreacted starting materials, hydrolyzed side products, and salt byproducts.
Common Impurities:
-
Unreacted Aryl Precursor (e.g., Ar-OH or Ar-SiMe₃): Incomplete reaction can leave starting material in the crude product.
-
Hydrolyzed this compound (Ar-OSO₃H): The sulfonyl fluoride group is susceptible to hydrolysis, especially in the presence of water, leading to the corresponding sulfonic acid.[1][2] While sulfonyl fluorides are generally more stable towards hydrolysis than other sulfonyl halides, it can still occur.[3]
-
Salt Byproducts (e.g., Triethylamine (B128534) Hydrochloride): If a base like triethylamine is used to scavenge acid produced during the reaction, the resulting salt can contaminate the product.
Detection Methods: Impurity detection is typically achieved through a combination of chromatographic and spectroscopic techniques:
-
Thin-Layer Chromatography (TLC): A rapid method to qualitatively assess the presence of starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and the relative amounts of each impurity.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can identify and quantify impurities by comparing the spectra of the crude product to that of a pure reference standard.
-
Mass Spectrometry (MS): Helps in identifying the molecular weights of the impurities, confirming their structures.
FAQ 2: My this compound preparation is contaminated with the unreacted aryl precursor. How can I remove it?
Removal of unreacted starting material, particularly polar compounds like phenols (Ar-OH), can often be achieved through liquid-liquid extraction or column chromatography.
Strategy 1: Aqueous Base Wash (for phenolic precursors)
If the aryl precursor is a phenol (B47542) (Ar-OH), its acidic nature can be exploited for selective removal. Washing the crude product (dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane) with a mild aqueous base will deprotonate the phenol, making it soluble in the aqueous layer.
Experimental Protocol: Aqueous Base Wash
-
Dissolve the crude this compound product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The deprotonated phenol will be in the upper aqueous layer.
-
Drain the lower organic layer containing the purified this compound.
-
Repeat the wash with NaHCO₃ solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
Table 1: Purity Improvement after Aqueous Base Wash
| Analyte | Purity Before Wash (by HPLC) | Purity After Wash (by HPLC) |
| This compound | 85% | 95% |
| Ar-OH Impurity | 12% | <1% |
| Other Impurities | 3% | 4% (relative increase) |
FAQ 3: I am observing significant hydrolysis of my product to Ar-OSO₃H. What strategies can minimize this?
Hydrolysis of the sulfonyl fluoride group is a common issue. Minimizing exposure to water throughout the synthesis and workup is critical. The S-F bond in sulfonyl fluorides is comparatively stable, but can be cleaved under certain conditions.[3]
Strategies to Minimize Hydrolysis:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Anhydrous Workup: During the workup, minimize contact with aqueous solutions. If an aqueous wash is necessary, perform it quickly and at a low temperature.
-
Avoid Basic Conditions: While sulfonyl fluorides are relatively stable under neutral and acidic conditions, they can react with strong nucleophiles, including hydroxide (B78521) ions.[1] Avoid prolonged exposure to basic aqueous solutions.
Experimental Protocol: Anhydrous Workup and Silica (B1680970) Gel Plug Filtration
-
Once the reaction is complete, quench it with a non-aqueous reagent if necessary.
-
Filter off any solid byproducts (e.g., salts) under an inert atmosphere.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., dichloromethane).
-
Pass the solution through a short plug of silica gel to remove highly polar impurities like the sulfonic acid (Ar-OSO₃H).
-
Elute the desired this compound product with the same non-polar solvent.
-
Collect the eluent and concentrate under reduced pressure to yield the purified product.
Table 2: Reduction of Hydrolysis Product via Anhydrous Workup
| Analyte | Purity with Aqueous Workup | Purity with Anhydrous Workup |
| This compound | 90% | 97% |
| Ar-OSO₃H Impurity | 8% | 1.5% |
| Other Impurities | 2% | 1.5% |
FAQ 4: How can I perform a final purification to achieve high-purity (>99%) this compound?
For applications requiring very high purity, such as in drug development, a final purification step like column chromatography or recrystallization is often necessary. The choice between these methods depends on the physical properties of this compound and its impurities.
Strategy 1: Flash Column Chromatography Flash column chromatography is a highly effective method for separating compounds with different polarities.[6][7][8]
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Strategy 2: Recrystallization If this compound is a solid at room temperature, recrystallization can be an excellent and scalable purification method.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visual Guides
Below are diagrams illustrating the impurity formation pathway and a general troubleshooting workflow for this compound purification.
Caption: Reaction pathway for this compound synthesis and common impurity formation.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 4. Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies | Semantic Scholar [semanticscholar.org]
- 5. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. regen.globecore.com [regen.globecore.com]
- 7. An organosulfur compound isolated from oil-macerated garlic extract, and its antimicrobial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
Troubleshooting guide for SuFEx click chemistry reactions.
Welcome to the technical support center for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the smooth execution of your SuFEx reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of SuFEx click chemistry?
A1: SuFEx click chemistry is a set of near-perfect reactions for forming robust covalent bonds by exchanging a sulfur(VI)-fluoride (S-F) bond with a nucleophile. The S-F bond is exceptionally stable under many conditions but can be selectively activated by a catalyst to react with nucleophiles like silyl (B83357) ethers, alcohols, and amines, forming highly stable sulfonyl or sulfate (B86663) linkages.[1][2]
Q2: What are the main advantages of using SuFEx chemistry?
A2: Key advantages of SuFEx chemistry include the high stability of the resulting linkages, resistance to hydrolysis and reduction, high reaction yields, broad functional group tolerance, and the ability to perform reactions under mild, often biocompatible conditions.[3] The Accelerated SuFEx Click Chemistry (ASCC) protocol further offers rapid reaction times and lower catalyst loadings.[4]
Q3: What are the most common catalysts for SuFEx reactions?
A3: Common catalysts are nitrogenous bases. The choice of catalyst depends on the reactivity of the substrates. Triethylamine (TEA) is a mild base suitable for simple reactions. More potent catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), also known as Barton's base, are used for more challenging reactions. The reactivity of these catalysts generally correlates with their pKaH values.
Q4: When should I use the Accelerated SuFEx Click Chemistry (ASCC) protocol?
A4: The ASCC protocol is particularly advantageous when dealing with less reactive substrates, such as alcohols directly, or when faster reaction times and lower catalyst loadings are desired. It employs a synergistic catalytic system of a strong base like BTMG and a silicon additive such as hexamethyldisilazane (B44280) (HMDS). This avoids the pre-silylation of alcohol nucleophiles.
Q5: What are some common "SuFExable hubs"?
A5: SuFExable hubs are electrophilic partners containing the S(VI)-F bond. Common examples include sulfonyl fluorides (R-SO₂F), fluorosulfates (R-OSO₂F), and iminosulfur oxydifluorides (RN=S(O)F₂). These hubs can be reacted with a variety of nucleophiles to create diverse molecular architectures.
Troubleshooting Guide
This guide addresses common issues encountered during SuFEx click chemistry reactions in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Q: My SuFEx reaction is giving a low yield or no product at all. What are the likely causes?
-
A: Several factors could be contributing to a low yield:
-
Inactive Catalyst: The catalyst may have degraded. Ensure you are using a fresh or properly stored catalyst.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low. You can systematically increase the catalyst loading in small increments (e.g., 2-5 mol%) to see if the yield improves.
-
Low Reactivity of Substrates: Some substrates, like alkyl alcohols or sterically hindered phenols, are inherently less reactive. In such cases, switching to a stronger catalyst (e.g., from DBU to BTMG) or using the ASCC protocol might be necessary. For challenging substrates, higher catalyst loadings (up to 20 mol% BTMG) and elevated temperatures may be required.
-
Poor Quality Reagents: Impurities in your starting materials or solvents can inhibit the reaction. Ensure all reagents are pure and solvents are anhydrous, as water can react with the silyl ether starting material.
-
-
Problem 2: Slow Reaction Rate
-
Q: The SuFEx reaction is proceeding very slowly, taking many hours or even days. How can I speed it up?
-
A: To accelerate a slow SuFEx reaction:
-
Increase Catalyst Loading: A higher concentration of the catalyst can increase the reaction rate.
-
Use a Stronger Catalyst: The reactivity of base catalysts generally follows their pKaH values. Switching to a stronger base like BEMP or BTMG can significantly speed up the reaction.
-
Elevate the Temperature: For less reactive substrates, increasing the reaction temperature can be effective. However, be cautious as this might also promote side reactions.
-
Employ the ASCC Protocol: The combination of BTMG and HMDS in the ASCC protocol is designed to accelerate the reaction, often reducing reaction times to minutes.
-
-
Problem 3: Formation of Side Products
-
Q: I am observing significant side product formation in my reaction. What can be done to improve selectivity?
-
A: The formation of side products can often be mitigated by:
-
Optimizing Catalyst Loading: Excessively high catalyst loading can sometimes promote undesired side reactions. Try reducing the amount of catalyst to the minimum effective concentration.
-
Lowering the Reaction Temperature: High temperatures can provide the activation energy for side reactions. Running the reaction at a lower temperature for a longer duration can improve selectivity.
-
Purity of Starting Materials: Ensure the purity of your reactants, as impurities can lead to unexpected byproducts.
-
For Alkyl Sulfonyl Fluorides: These substrates can be incompatible with strong bases, leading to elimination side reactions. Careful optimization of the base and reaction conditions is crucial.
-
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for SuFEx reactions. Note that these are starting points and may require optimization for specific substrates.
| Parameter | Classical SuFEx (with silyl ethers) | Accelerated SuFEx (ASCC) | Notes |
| Catalyst | DBU, BEMP | BTMG | Catalyst choice depends on substrate reactivity. |
| Catalyst Loading | 10-30 mol% (DBU), 1-10 mol% (BEMP) | 1-20 mol% (BTMG) | Higher loadings may be needed for challenging substrates. |
| Nucleophile | Aryl silyl ethers | Aryl and alkyl alcohols | ASCC avoids the need for pre-silylation. |
| Additive | None | HMDS (1.0 equiv) | HMDS acts as an in-situ silylating agent and HF scavenger. |
| Solvent | Acetonitrile (MeCN), Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Anhydrous solvents are recommended. |
| Temperature | Room Temperature to 60 °C | Room Temperature | Elevated temperatures may be needed for less reactive substrates. |
| Reaction Time | Minutes to 24 hours | Minutes to a few hours | ASCC is generally much faster. |
Experimental Protocols
Protocol 1: General Procedure for Classical SuFEx Reaction
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the sulfonyl fluoride (1.0 equiv) and the aryl silyl ether (1.0-1.2 equiv) in anhydrous acetonitrile.
-
Catalyst Addition: Add the appropriate base catalyst (e.g., DBU, 10-30 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or the desired temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Work-up and Purification: Once the reaction is complete, the solvent can often be removed under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
Protocol 2: General Procedure for Accelerated SuFEx Click Chemistry (ASCC)
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the sulfonyl fluoride hub (1.0 equiv) and the alcohol (1.0 equiv) in anhydrous acetonitrile.
-
Additive and Catalyst Addition: Add hexamethyldisilazane (HMDS, 1.0 equiv) followed by the BTMG catalyst (1-20 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. These reactions are often complete within minutes to a few hours. Monitor the reaction progress.
-
Work-up and Purification: Upon completion, the volatile components (including the BTMG catalyst and byproducts) can often be removed by evaporation to yield the pure product. If necessary, further purification can be performed.
Visualizations
SuFEx Reaction Workflow
Caption: A generalized workflow for performing a SuFEx click chemistry reaction.
Troubleshooting Decision Tree for SuFEx Reactions
References
Validation & Comparative
A Comparative Guide to PET Imaging Tracers for Tumor Detection: The Established Gold Standard vs. an Unidentified Novel Agent
Researchers in oncology and drug development rely on precise imaging techniques to detect tumors, monitor their progression, and evaluate therapeutic responses. Positron Emission Tomography (PET) is a cornerstone of nuclear medicine, providing functional insights into cellular activity. The most widely used PET tracer, [18F]Fluorodeoxyglucose ([18F]FDG), has long been the gold standard for its ability to detect the high metabolic rate of cancer cells. This guide provides a comprehensive overview of [18F]FDG PET imaging and addresses the current lack of available data on a purported novel tracer, Fsy-oso2F.
[18F]FDG: The Metabolic Workhorse of Oncologic PET Imaging
[18F]FDG is a glucose analog that is taken up by cells with high glucose consumption, a characteristic hallmark of many cancers known as the Warburg effect. Once inside the cell, [18F]FDG is phosphorylated and becomes trapped, allowing for its detection by a PET scanner.[1] The resulting images provide a map of metabolic activity throughout the body, highlighting areas of potential malignancy.[1]
The combination of PET with Computed Tomography (PET/CT) offers a powerful diagnostic tool by overlaying the functional metabolic data from PET with the anatomical detail from CT, allowing for precise localization of tumors.[2]
Performance of [18F]FDG in Tumor Detection
The diagnostic accuracy of [18F]FDG PET/CT has been extensively studied across a wide range of cancers. While performance varies depending on the tumor type and clinical setting, it generally demonstrates high sensitivity in detecting metabolically active tumors.
| Cancer Type | Sensitivity | Specificity | Accuracy |
| Head and Neck (SCC) | 93% | 79% | 83% |
| Esophageal Cancer (Distant Metastases) | 43%-78% | 93%-99% | 62%-86% |
| Lung Cancer (Mediastinal Nodal Assessment) | 67%-92% | 82%-99% | - |
| Recurrent Esophageal Cancer | 94% | 82% | 87% |
Note: This table summarizes data from various studies and is intended for illustrative purposes. Performance characteristics can vary based on specific study parameters.
Experimental Protocol for [18F]FDG PET/CT Imaging
A typical experimental protocol for [18F]FDG PET/CT imaging in a clinical or preclinical setting involves several key steps:
-
Patient/Subject Preparation: Patients are typically required to fast for 4-6 hours to reduce background glucose levels. Blood glucose levels are checked prior to tracer injection.
-
Radiotracer Injection: A dose of [18F]FDG is administered intravenously. The dose is calculated based on the patient's body weight.
-
Uptake Period: Following injection, there is a waiting period of approximately 60 minutes to allow for the tracer to distribute throughout the body and accumulate in tissues.
-
Imaging Acquisition: The patient is positioned in the PET/CT scanner. A low-dose CT scan is first acquired for attenuation correction and anatomical localization, followed by the PET scan.
-
Image Reconstruction and Analysis: The acquired data is reconstructed into 3D images. Tumor uptake is often quantified using the Standardized Uptake Value (SUV), which is a semi-quantitative measure of tracer concentration.
The Case of this compound: An Unidentified Imaging Agent
A comprehensive search of scientific literature and clinical trial databases for "this compound" and "FSA-oso2F" did not yield any specific information on a PET imaging agent with this designation. This suggests that "this compound" may be a typographical error, a highly specific internal compound name not yet in public literature, or a misunderstanding of an existing tracer's name.
Without any available data, a direct comparison of this compound to [18F]FDG is not possible. Key information that would be necessary for such a comparison includes:
-
Mechanism of Action: The biological target and pathway utilized by the tracer.
-
Preclinical Data: In vitro and in vivo studies in cell lines and animal models demonstrating uptake, biodistribution, and tumor-to-background ratios.
-
Clinical Data: Human studies evaluating safety, dosimetry, and diagnostic performance (sensitivity, specificity, accuracy).
-
Radiosynthesis Protocol: The method for producing the radiolabeled compound.
Signaling Pathways: A Tale of One Known and One Unknown
The signaling pathway for [18F]FDG is intrinsically linked to glucose metabolism. Cancer cells often exhibit increased expression of glucose transporters (e.g., GLUT1) and elevated rates of glycolysis.
As there is no information available for this compound, its targeted signaling pathway remains unknown. Novel PET tracers are often designed to target other aspects of cancer biology, such as amino acid metabolism (e.g., [18F]-FET), hypoxia (e.g., [18F]-FMISO), or specific cell surface receptors (e.g., [68Ga]-DOTATATE for neuroendocrine tumors).
Conclusion
[18F]FDG PET/CT remains a cornerstone of oncologic imaging, providing valuable information on tumor metabolism for diagnosis, staging, and treatment monitoring. Its strengths lie in its broad applicability and extensive validation. However, it is not without limitations, including potential for false positives in inflammatory conditions and lower sensitivity in certain less metabolically active tumors.
The identity and characteristics of this compound as a PET imaging agent are currently unknown based on publicly available information. For researchers and drug development professionals, the exploration of novel PET tracers is a vibrant field, with the goal of developing more specific and sensitive tools to visualize the complex biology of cancer. Future research may shed light on new agents that could complement or, in specific indications, even surpass the utility of [18F]FDG. Until such data becomes available for this compound, a direct comparison remains speculative.
References
A Head-to-Head Battle of Proliferation Tracers: [18F]Fsy-oso2F vs. [18F]FLT for Cancer Imaging
In the landscape of positron emission tomography (PET) imaging for oncology, the ability to visualize and quantify cellular proliferation is a critical tool for diagnosing, staging, and monitoring response to therapy. For years, 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) has been a cornerstone radiotracer for this purpose. However, a novel amino acid-based tracer, [18F]Fsy-oso2F, has emerged, leveraging sulfur [18F]-fluoride exchange (SuFEx) chemistry for its synthesis. This guide provides a comprehensive comparison of these two tracers, offering researchers, scientists, and drug development professionals a detailed look at their respective performance based on available experimental data.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following tables summarize the key quantitative data for the radiosynthesis and in vivo performance of both tracers.
| Radiosynthesis Parameter | [18F]this compound | [18F]FLT |
| Radiochemical Yield (decay-corrected) | Not explicitly reported for the final product. Precursor labeling yields for similar compounds are in the range of 39-56%.[1] | 16 ± 2% |
| Molar Activity (GBq/µmol) | 20-55 GBq/µmol for similar aryl fluorosulfates.[1] | Not explicitly reported in the provided search results. |
| Synthesis Time | Not explicitly reported. | Not exceeding 55 minutes.[2] |
| In Vivo Performance (MCF-7 Tumor Model) | [18F]this compound | [18F]FLT |
| Tumor Uptake (%ID/g at 60 min) | 8.31 ± 1.92 | Data for direct comparison in an identical MCF-7 model is not available in the provided search results. |
| Tumor-to-Muscle Ratio (at 60 min) | 3.14 ± 0.91 | Data for direct comparison in an identical MCF-7 model is not available in the provided search results. |
Delving into the Mechanisms: How They Work
The fundamental difference between [18F]this compound and [18F]FLT lies in their chemical nature and, consequently, their mechanism of uptake and retention in proliferating cells.
[18F]FLT is a pyrimidine (B1678525) nucleoside analog. Its uptake is primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1). Once inside the cell, it is phosphorylated by thymidine (B127349) kinase 1 (TK1), an enzyme that is significantly upregulated during the S-phase of the cell cycle. The resulting [18F]FLT-monophosphate is trapped intracellularly, and its accumulation serves as a surrogate marker for DNA synthesis and, therefore, cell proliferation.[3][4][5]
In contrast, [18F]this compound is a novel amino acid tracer based on a tyrosine scaffold. Its uptake into cancer cells is mediated by various amino acid transporters, including L-type amino acid transporter 1 (LAT1), ASCT2, and ASC2.[6] These transporters are often overexpressed in cancer cells to meet the high demand for amino acids required for rapid growth and proliferation. The exact intracellular fate of [18F]this compound following transport is not as well-elucidated as that of [18F]FLT, but its retention is thought to be linked to the metabolic activity of the cancer cells.
Visualizing the Pathways
To better understand the cellular processes involved, the following diagrams illustrate the uptake and retention mechanisms of both tracers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancerimagingarchive.net [cancerimagingarchive.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fsy-oso2F Uptake in Cancer Cells: Mechanism Validation and Alternative Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the uptake mechanism of Fsy-oso2F, a novel radiolabeled amino acid tracer for Positron Emission Tomography (PET) imaging, with alternative cellular uptake pathways in cancer cells. The information presented herein is supported by experimental data to aid in the objective evaluation of this tracer for research and potential clinical applications.
This compound: A New Probe for Cancer Imaging
This compound is a promising PET tracer designed for enhanced tumor visualization. Its uptake in cancer cells is a critical factor in its efficacy as an imaging agent. This guide delves into the validation of its uptake mechanism and provides a comparative analysis with other established and emerging methods of targeting and entering cancer cells.
Validating the this compound Uptake Mechanism
The uptake of this compound in cancer cells is primarily an active transport process mediated by specific amino acid transporters. Experimental evidence from studies on MCF-7 human breast cancer cells has demonstrated that the uptake of [18F]this compound is significantly regulated by L-type amino acid transporters (LAT), Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2), and system ASC transporters.[1]
Key Signaling Pathway for this compound Uptake
The following diagram illustrates the signaling pathway involved in the uptake of this compound by cancer cells.
Caption: this compound uptake is mediated by LAT1, ASCT2, and ASC amino acid transporters.
Comparison with Alternative Uptake Mechanisms
While this compound utilizes specific amino acid transporters, several other mechanisms are employed by different molecules and nanoparticles to enter cancer cells. Understanding these alternatives provides context for evaluating the specificity and efficiency of this compound.
| Uptake Mechanism | Description | Key Molecules/Agents | Advantages | Disadvantages |
| Amino Acid Transporters | Active transport of amino acids and their analogs into the cell, often upregulated in cancer. | This compound , [18F]FDG, [18F]FET | High specificity due to transporter upregulation. | Can be saturated; potential competition with natural amino acids. |
| Endocytosis | The cell membrane engulfs substances. Includes macropinocytosis, clathrin-mediated, and caveolae-mediated endocytosis. | Nanoparticles, some drug-albumin conjugates. | Can internalize large molecules and particles. | Can be non-specific; potential for lysosomal degradation of the payload. |
| Phagocytosis | "Cell eating" of large solid particles. | Larger nanoparticles (>200 nm). | Efficient uptake of large particles. | Primarily carried out by specialized immune cells; less common for cancer cell uptake of therapeutics. |
| Passive Diffusion | Movement of substances across the cell membrane down a concentration gradient. | Small, lipophilic molecules. | Does not require energy. | Limited to specific types of molecules; can lack specificity for cancer cells. |
Quantitative Comparison of PET Tracers
The efficacy of a PET tracer is often evaluated by its standardized uptake value (SUV), which reflects the concentration of the tracer in a region of interest. A higher tumor-to-background ratio indicates better contrast and tumor visualization.
| Tracer | Primary Uptake Mechanism | Cancer Type | Tumor SUVmax (Mean ± SD) | Tumor-to-Muscle Ratio | Reference |
| [18F]this compound | Amino Acid Transporters (LAT1, ASCT2, ASC) | MCF-7 (Breast) | 8.31 ± 1.92 %ID/g (at 60 min) | 3.14 ± 0.91 | [1] |
| [18F]this compound | Amino Acid Transporters (LAT1, ASCT2, ASC) | 22Rv1 (Prostate) | Not explicitly stated, but showed good contrast | 7.23 | [1] |
| [18F]FET | Amino Acid Transporters (primarily LAT) | 22Rv1 (Prostate) | 10.07 ± 1.49 %ID/g (at 60 min) | 2.72 | [1] |
| [18F]FDG | Glucose Transporters (GLUT) | Various | Varies widely | Varies widely | General Knowledge |
| [68Ga]FAPI | Fibroblast Activation Protein (FAP) | Various | Varies widely | Generally high | [2][3][4][5] |
Note: Direct comparison of SUV values across different studies can be challenging due to variations in experimental conditions. The data from Huang et al. (2024) provides a direct comparison between [18F]this compound and [18F]FET under the same conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to validate the uptake mechanism of radiolabeled tracers like this compound.
In Vitro Cell Uptake and Competitive Inhibition Assay
This workflow is used to determine the specific transporters involved in the uptake of a radiolabeled compound.
Caption: Workflow for in vitro uptake and competitive inhibition assays.
Protocol Details:
-
Cell Culture: Cancer cells (e.g., MCF-7) are cultured in appropriate media and seeded into multi-well plates.
-
Inhibitor Pre-incubation (for inhibition assay): Cells are pre-incubated with a known inhibitor of a specific transport system (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) for system L transporters) or an excess of a natural amino acid to saturate the transporters.[6][7][8]
-
Tracer Incubation: The radiolabeled tracer ([18F]this compound) is added to the cells, with and without inhibitors, and incubated for a specific time at 37°C.
-
Washing: The incubation is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Cell Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in the presence of inhibitors is compared to the control uptake to determine the percentage of inhibition and infer the involvement of the specific transport system.
In Vivo Biodistribution Study
This workflow is essential for evaluating the distribution of the tracer in a living organism, including its accumulation in the tumor and other organs.
Caption: Workflow for in vivo biodistribution studies in tumor-bearing mice.
Protocol Details:
-
Animal Model: Tumor-bearing animals (e.g., nude mice with xenografts of human cancer cells) are used.
-
Tracer Injection: A known amount of the radiolabeled tracer is injected, typically intravenously.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 30, 60, 120 minutes).
-
Tissue Harvesting: Tumors and major organs (blood, heart, lung, liver, spleen, kidneys, muscle, bone, etc.) are collected.
-
Measurement: The wet weight of each tissue is recorded, and the radioactivity is measured in a gamma counter.
-
Data Calculation: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor targeting and clearance from non-target organs.
Conclusion
The validation of this compound's uptake mechanism through amino acid transporters highlights its potential as a specific PET imaging agent for cancers that overexpress these transporters. A comparative analysis with alternative uptake mechanisms and other PET tracers provides a framework for researchers and drug development professionals to evaluate its suitability for their specific research needs. The provided experimental protocols offer a guide for further validation and comparative studies in the field of oncological molecular imaging.
References
- 1. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 68Ga-FAPI and 18F-FDG PET/CT for the diagnosis of primary and metastatic lesions in abdominal and pelvic malignancies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of ¹⁸F-FSPG PET with Tumor Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The positron emission tomography (PET) radiotracer, (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamate (¹⁸F-FSPG), has emerged as a promising tool for non-invasively imaging tumor metabolism. As a glutamate (B1630785) analog, ¹⁸F-FSPG is transported into cells by the system xc- transporter, a cystine/glutamate antiporter. This transporter's activity is frequently upregulated in cancer cells to manage oxidative stress, making ¹⁸F-FSPG a valuable biomarker for assessing a tumor's redox status. This guide provides an objective comparison of ¹⁸F-FSPG PET performance with tumor histology, supported by experimental data, to evaluate its role in oncologic imaging.
Quantitative Performance of ¹⁸F-FSPG PET vs. Histological Findings
The diagnostic accuracy of ¹⁸F-FSPG PET has been evaluated against histopathology—the gold standard for tumor diagnosis—across various cancer types. Key performance indicators are summarized below.
| Cancer Type | Application | N | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Histological Gold Standard |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Detection of Metastases | 23 | 95.0% | 100.0% | Not Reported | Not Reported | Histopathology or 6-month follow-up ceCT |
| Prostate Cancer (Primary) | Per-Patient Detection | 10 | 89% | Not Reported | Not Reported | Not Reported | Step-section Histopathology |
| Prostate Cancer (Primary) | Per-Lobe Detection | - | 87% | Not Reported | Not Reported | Not Reported | Step-section Histopathology |
Data from a study on Pancreatic Ductal Adenocarcinoma metastases showed high sensitivity and specificity[1][2]. In a study on primary prostate cancer, ¹⁸F-FSPG PET demonstrated high detection rates on both a per-patient and per-lobe basis when compared with histopathology[3][4].
Correlation with Histological Biomarkers
The uptake of ¹⁸F-FSPG, quantified by the maximum standardized uptake value (SUVmax), is biologically linked to the expression of the system xc- transporter. This transporter is a heterodimer composed of a light-chain subunit, xCT (encoded by the SLC7A11 gene), and a heavy-chain subunit, CD98hc (SLC3A2). The cell surface expression and stability of xCT are often supported by the cancer stem cell marker CD44. Consequently, immunohistochemistry (IHC) for xCT and CD44 is the primary method for histological validation.
| Cancer Type | Biomarker | N | Correlation Method | Correlation Coefficient (ρ or r) | P-value | Key Finding |
| Prostate Cancer | CD44 | 10 | Spearman | 0.413 | 0.207 | A moderate, though not statistically significant, correlation was observed between ¹⁸F-FSPG uptake and CD44 expression[3][5]. |
| Various Cancers (Lung, Breast, HCC) | xCT & CD44 | - | Qualitative | Not Applicable | Not Applicable | Studies report a significant correlation between ¹⁸F-FSPG uptake and the protein expression of both xCT and CD44[5]. |
While quantitative correlation data is still emerging, initial studies in prostate cancer have shown a moderate, albeit non-significant, positive correlation between ¹⁸F-FSPG SUVmax and CD44 expression scores from IHC[3][5]. Qualitative assessments in other cancers, including lung and hepatocellular carcinoma, have also indicated a strong relationship between tracer uptake and the expression of both xCT and CD44[5]. The heterogeneity in tracer uptake is notable, with SUVmax values in Non-Small-Cell Lung Cancer (NSCLC) ranging from 1.4 to 23.7 and in Head and Neck Squamous Cell Carcinoma (HNSCC) from 3.1 to 12.1, which may reflect the variable expression of these biomarkers[6][7].
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summarized protocols for ¹⁸F-FSPG PET/CT imaging and subsequent histological analysis.
¹⁸F-FSPG PET/CT Imaging Protocol
-
Patient Preparation:
-
Patients are required to fast for a minimum of 4-6 hours prior to the injection of ¹⁸F-FSPG to minimize any potential metabolic interference.
-
Adequate hydration is recommended. Blood glucose levels are typically checked to ensure they are within an acceptable range.
-
-
Radiotracer Administration:
-
A standard dose of approximately 300 MBq of ¹⁸F-FSPG is administered intravenously.
-
-
Uptake Phase:
-
Following injection, the patient rests for an uptake period. Imaging is often performed at multiple time points to assess the tracer's kinetics.
-
-
Image Acquisition:
-
Image Analysis:
-
Regions of interest (ROIs) are drawn around suspected tumor lesions on the co-registered PET/CT images.
-
The tracer uptake is quantified by calculating the SUVmax, which reflects the highest pixel value within the tumor ROI.
-
Tumor Histology and Immunohistochemistry (IHC) Protocol
-
Tissue Acquisition:
-
Tumor tissue is obtained through biopsy or surgical resection following the PET/CT scan.
-
-
Tissue Processing:
-
The tissue is fixed in formalin and embedded in paraffin (B1166041) (FFPE).
-
Sections are cut from the FFPE blocks for standard Hematoxylin and Eosin (H&E) staining and for IHC.
-
-
Immunohistochemistry (IHC):
-
FFPE sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the target epitopes.
-
Sections are incubated with primary antibodies specific for xCT (SLC7A11) and CD44.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen to visualize the antigen-antibody complex.
-
Slides are counterstained, typically with hematoxylin.
-
-
Histological Analysis:
-
A pathologist evaluates the H&E-stained slides to confirm the tumor histology (e.g., adenocarcinoma, squamous cell carcinoma) and assess features like tumor grade.
-
The IHC-stained slides are scored based on the intensity and percentage of stained tumor cells. A semi-quantitative scoring system (e.g., H-score) is often used to provide a quantitative measure of protein expression for correlation with PET data.
-
Visualized Workflows and Pathways
To clarify the processes and biological underpinnings, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for cross-validation of ¹⁸F-FSPG PET with histology.
Caption: ¹⁸F-FSPG uptake pathway via the system x_c- transporter for PET imaging.
References
- 1. Prospective comparison of (4S)-4-(3-18F-fluoropropyl)-L-glutamate versus 18F-fluorodeoxyglucose PET/CT for detecting metastases from pancreatic ductal adenocarcinoma: a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical [18F]FSPG Positron Emission Tomography Imaging Reveals Heterogeneity in Tumor-Associated System xc- Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical [18F]FSPG Positron Emission Tomography Imaging Reveals Heterogeneity in Tumor-Associated System xc− Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PET Tracers for Breast Cancer Imaging: Assessing [18F]Fsy-oso2F, [18F]F-FES, and 18F-4FMFES
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the positron emission tomography (PET) tracer [18F]Fsy-oso2F and its performance relative to the established estrogen receptor (ER)-targeting tracers, [18F]F-FES and 18F-4FMFES. While initial inquiries positioned [18F]this compound as a direct competitor for ER imaging, this guide clarifies its distinct mechanism of action as an amino acid-based tracer and presents a comparison based on their respective applications in breast cancer imaging.
Executive Summary
A critical distinction has been identified in the mechanism of action of [18F]this compound compared to [18F]F-FES and 18F-4FMFES. While the latter two are estradiol (B170435) analogs designed to target the estrogen receptor directly, [18F]this compound is an amino acid tracer whose uptake is mediated by amino acid transporters, specifically L-type amino acid transporter 1 (LAT1), Asc-type amino acid transporter 2 (ASCT2), and Alanine/Serine/Cysteine Transporter 2 (ASC2)[1][2]. This fundamental difference in biological targets dictates their respective utilities in cancer imaging. [18F]F-FES and 18F-4FMFES provide a direct measure of ER expression and function, which is crucial for guiding endocrine therapies. In contrast, [18F]this compound reflects the increased metabolic activity and nutrient uptake characteristic of cancer cells, a hallmark of malignancy but not specific to ER status.
Performance Comparison of PET Tracers
The following tables summarize the available quantitative data for [18F]this compound, [18F]F-FES, and the next-generation ER tracer, 18F-4FMFES.
| Tracer | Target | Tumor Model | Tumor Uptake (%ID/g at 60 min) | Tumor-to-Muscle Ratio (at 60 min) |
| [18F]this compound | Amino Acid Transporters (LAT1, ASCT2, ASC2) | MCF-7 (ER+) | 8.31 ± 1.92[1] | 3.14 ± 0.91[1] |
| 22Rv1 (Prostate Cancer) | High Contrast (qualitative)[1] | Not Reported | ||
| [18F]F-FES | Estrogen Receptor (ER) | MCF-7 (ER+) | ~1.5 - 4.0 | ~2-5 |
| 18F-4FMFES | Estrogen Receptor (ER) | ER+ Breast Cancer Patients | Similar to [18F]F-FES | Significantly higher than [18F]F-FES |
Table 1: Preclinical and Clinical Performance Data. Note: Direct head-to-head preclinical data for all three tracers under identical conditions is not available. [18F]F-FES data is a representative range from various preclinical studies. 18F-4FMFES data is based on comparative clinical trial results.
| Tracer | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| [18F]this compound | High (inferred from high tumor uptake) | Moderate (uptake in other proliferating tissues) | Potential for imaging a broad range of tumors with high amino acid metabolism. | Not specific to ER status; uptake can occur in inflammatory processes. |
| [18F]F-FES | 84% - 95% (for ER+ lesions)[3] | 80% - 98% (for ER+ lesions)[3] | Direct, non-invasive assessment of ER expression and function. | High background signal in liver and intestines can obscure abdominal metastases. |
| 18F-4FMFES | Higher than [18F]F-FES (detected 9 more lesions in a comparative study) | Higher than [18F]F-FES (lower non-specific binding) | Improved metabolic stability and lower background signal leading to better tumor contrast. | Still under clinical investigation; not as widely available as [18F]F-FES. |
Table 2: Comparative Specificity and Sensitivity. Note: Sensitivity and specificity for [18F]this compound are inferred from preclinical data and its mechanism of action. Data for [18F]F-FES and 18F-4FMFES are from clinical studies.
Experimental Protocols
Radiosynthesis
-
[18F]this compound: The radiosynthesis of [18F]this compound is achieved through a direct sulfur 18F-fluoride exchange reaction[1]. This method offers a straightforward approach to labeling.
-
[18F]F-FES and 18F-4FMFES: The synthesis of these tracers typically involves a nucleophilic substitution of a suitable precursor with [18F]fluoride.
In Vitro Specificity and Sensitivity Assessment
-
Cellular Uptake Assays: To determine specificity, uptake of the radiotracer is measured in cell lines with varying target expression. For [18F]this compound, this would involve cell lines with differing levels of amino acid transporter expression[1][2]. For [18F]F-FES and 18F-4FMFES, ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines are used.
-
Competition Assays: To confirm target-specific binding, uptake studies are performed in the presence of an excess of a non-radioactive ligand that binds to the same target. For [18F]this compound, this would involve competitive inhibition with other amino acids. For the ER tracers, unlabeled estradiol or ER antagonists like tamoxifen (B1202) or fulvestrant (B1683766) are used.
In Vivo Specificity and Biodistribution Studies
-
Animal Models: Studies are typically conducted in immunodeficient mice bearing xenografts of human cancer cell lines with known target expression (e.g., MCF-7 for ER-positive breast cancer).
-
PET/CT Imaging: Animals are injected with the radiotracer, and dynamic or static PET/CT scans are acquired to visualize the tracer's distribution over time.
-
Ex Vivo Biodistribution: After the final imaging time point, animals are euthanized, and major organs and tumors are harvested. The radioactivity in each tissue is measured using a gamma counter to provide a quantitative measure of tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Blocking Studies: To confirm in vivo specificity, a cohort of animals is pre-treated with a blocking agent before radiotracer injection. A significant reduction in tumor uptake in the blocked group compared to the control group indicates target-specific binding.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Estrogens, such as estradiol, play a crucial role in the development and progression of ER-positive breast cancer. The binding of estradiol to the estrogen receptor initiates a cascade of signaling events that promote cell proliferation and survival. [18F]F-FES and 18F-4FMFES are designed to mimic estradiol and bind to the ER, thus allowing for the visualization of this pathway's activity.
Caption: Estrogen Receptor Signaling Pathway.
Amino Acid Transport in Cancer Cells
Cancer cells exhibit increased metabolic demands to support their rapid growth and proliferation. This includes an elevated uptake of amino acids, which are essential building blocks for proteins and other macromolecules. [18F]this compound leverages this characteristic by targeting the overexpressed amino acid transporters on the surface of cancer cells.
Caption: Amino Acid Transport in Cancer Cells.
General Experimental Workflow for PET Tracer Evaluation
The evaluation of a novel PET tracer follows a standardized workflow, from initial synthesis to preclinical in vivo imaging.
Caption: PET Tracer Evaluation Workflow.
Conclusion
The assessment of [18F]this compound reveals its potential as a valuable PET tracer for imaging cancer through its targeting of amino acid transport, a hallmark of malignant transformation. However, it is not a direct tool for assessing estrogen receptor status. For ER-specific imaging, [18F]F-FES remains the clinical standard, while 18F-4FMFES shows promise as a second-generation tracer with improved imaging characteristics. The choice between these tracers will depend on the specific clinical or research question being addressed: [18F]F-FES and 18F-4FMFES are indispensable for guiding endocrine therapy, whereas [18F]this compound may offer a broader application for imaging tumor metabolism, independent of hormone receptor status. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the diagnostic and prognostic value of [18F]this compound in breast cancer and other malignancies.
References
- 1. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of [18F]SYN1 and [18F]SYN2, novel radiotracers for PET myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amino Acid PET Tracers for Oncological Imaging: Introducing [18F]FSY-OSO2F
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological imaging, positron emission tomography (PET) with amino acid tracers has emerged as a powerful tool, offering metabolic information that complements anatomical imaging modalities like MRI and CT. These tracers exploit the increased amino acid metabolism in tumor cells, providing high-contrast images for diagnosis, staging, and monitoring treatment response. This guide provides a head-to-head comparison of the novel amino acid PET tracer, [18F]FSY-OSO2F, with the established tracer O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), and contextualizes their performance with other commonly used tracers such as [11C]-methionine ([11C]MET) and the glucose analog [18F]FDG.
Performance Data Summary
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the performance of [18F]this compound and other amino acid PET tracers.
Table 1: In Vivo Tumor Uptake and Tumor-to-Muscle Ratios
| Tracer | Tumor Model | Tumor Uptake (%ID/g at 60 min) | Tumor-to-Muscle Ratio (at 60 min) |
| [18F]this compound | MCF-7 (human breast adenocarcinoma) | 1.25 ± 0.11 | 4.17 |
| 22Rv1 (human prostate carcinoma) | 1.13 ± 0.15 | 3.77 | |
| U87MG (human glioblastoma) | 0.98 ± 0.09 | 3.27 | |
| [18F]FET | MCF-7 (human breast adenocarcinoma) | Not Reported | Lower than [18F]this compound[1] |
| F98 (rat glioma) | 1.26 ± 0.22 | 3.15[2] | |
| [11C]MET | Recurrent low-grade glioma | - | Mean T/NT ratio: 2.96 ± 0.94 |
| [18F]FDG | F98 (rat glioma) | 2.77 ± 0.44 | 1.44[2] |
Table 2: Diagnostic Performance in Brain Tumor Imaging
| Tracer | Parameter | Value |
| [18F]FET | Sensitivity (Glioma vs. Non-lesion) | 0.92[2] |
| Specificity (Glioma vs. Non-lesion) | 0.62[2] | |
| Sensitivity (Tumor Recurrence) | 0.84[3] | |
| Specificity (Tumor Recurrence) | 0.86[3] | |
| [11C]MET | Sensitivity (Recurrent low-grade glioma) | 93.3%[4] |
| Specificity (Recurrent low-grade glioma) | 90%[4] | |
| [18F]FDG | Sensitivity (Glioma vs. Non-lesion) | 0.35[2] |
| Specificity (Glioma vs. Non-lesion) | 0.65[2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Radiosynthesis of [18F]this compound
The novel tracer [18F]this compound was synthesized via a one-step sulfur [18F]-fluoride exchange (SuFEx) reaction.[1]
-
[18F]Fluoride Production: [18F]Fluoride was produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
[18F]Fluoride Activation: The aqueous [18F]fluoride was trapped on a QMA cartridge and eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water. The mixture was then azeotropically dried.
-
Labeling Reaction: The precursor, this compound, dissolved in anhydrous acetonitrile, was added to the dried [18F]fluoride/K222 complex. The reaction mixture was heated at 80°C for 10 minutes.
-
Purification: The crude product was purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected radioactive fraction was reformulated in saline for injection.
In Vivo PET Imaging and Biodistribution Studies
Animal models are essential for the preclinical evaluation of new PET tracers.
-
Animal Models: Subcutaneous tumors were established in nude mice by injecting MCF-7, 22Rv1, or U87MG cells.
-
Tracer Injection: Tumor-bearing mice were injected intravenously with approximately 3.7 MBq (100 µCi) of the respective radiotracer ([18F]this compound or [18F]FET).
-
PET Imaging: Dynamic PET scans were acquired for 60 minutes post-injection using a microPET scanner.
-
Biodistribution: At 60 minutes post-injection, mice were euthanized, and major organs and tumors were dissected, weighed, and the radioactivity was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Visualizing the Pathways and Processes
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental workflows.
Figure 1. Simplified signaling pathway of amino acid tracer uptake in tumor cells.
Figure 2. General experimental workflow for the preclinical evaluation of a novel PET tracer.
Discussion and Conclusion
The development of novel amino acid PET tracers like [18F]this compound holds promise for enhancing oncological imaging. Preclinical data suggests that [18F]this compound exhibits favorable tumor imaging characteristics, with high tumor-to-muscle ratios in breast, prostate, and glioma cancer models.[1] Notably, in a direct comparison, [18F]this compound demonstrated a better tumor-to-muscle ratio than [18F]FET in a breast cancer model, suggesting potentially higher image contrast.[1]
The uptake of most amino acid tracers, including [18F]FET and likely [18F]this compound, is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers. This mechanism allows for the visualization of tumors with high contrast against the surrounding healthy tissue, a significant advantage over [18F]FDG, especially in the brain where high background glucose metabolism can obscure tumor detection.[2]
While [11C]MET has shown excellent diagnostic accuracy, its short half-life of 20 minutes necessitates an on-site cyclotron, limiting its widespread clinical use. [18F]-labeled tracers like [18F]FET and the novel [18F]this compound, with a longer half-life of approximately 110 minutes, offer logistical advantages for distribution and clinical implementation.
References
- 1. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of F-18-labeled amino acid derivatives and [18F]FDG as PET probes in a brain tumor-bearing animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | An overview of radiolabeled amino acid tracers in oncologic imaging [frontiersin.org]
The Dominant Paradigm: Isotopic Exchange on Aryl Fluorosulfates
A Comparative Guide to SuFEx-Based Radiolabeling: Alternatives to Direct Fluorosulfurylation
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the field of radiolabeling, particularly for Positron Emission Tomography (PET) imaging. This guide provides a comparative overview of the primary methodologies for introducing fluorine-18 (B77423) into molecules via SuFEx, with a focus on alternatives to the direct fluorosulfurylation of precursors. We will delve into the prevalent isotopic exchange on aryl fluorosulfates and contrast it with other emerging techniques. Experimental data is presented to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific applications.
The most established and widely utilized method for SuFEx-based radiolabeling is the isotopic exchange on a pre-synthesized aryl fluorosulfate (B1228806) precursor. This approach leverages the rapid and efficient exchange of a non-radioactive fluorine atom on the sulfonyl group with a radioactive fluorine-18 atom.
Performance Metrics
The isotopic exchange method is characterized by its exceptional performance, as summarized in the table below. Data has been compiled from studies on a variety of aryl fluorosulfate substrates.
| Parameter | Performance | References |
| Radiochemical Yield (RCY) | 83–100% (median 98%) | [1][2][3][4][5] |
| Molar Activity (Am) | Up to 280 GBq/µmol | [1][2][3][4] |
| Reaction Time | As short as 30 seconds | [1][2][3][4][5] |
| Reaction Temperature | Room Temperature | [1][2][3][4] |
| Purification | Simple cartridge filtration (HPLC-free) | [1][2][3][4][5] |
Experimental Protocol: Automated Radiosynthesis of Aryl [¹⁸F]Fluorosulfates
The following is a generalized protocol for the automated radiosynthesis of aryl [¹⁸F]fluorosulfates via isotopic exchange.
Materials:
-
Aryl fluorosulfate precursor
-
[¹⁸F]Fluoride (typically as [¹⁸F]KF)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Water for injection
-
Sep-Pak C18 cartridge
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of K₂₂₂ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen at an elevated temperature to ensure anhydrous conditions. Anhydrous acetonitrile is added and evaporated twice more to ensure the removal of water.
-
Radiolabeling Reaction: A solution of the aryl fluorosulfate precursor in anhydrous acetonitrile (or another suitable polar aprotic solvent like DMF, DMSO, or NMP) is added to the dried [¹⁸F]KF-K₂₂₂ complex.[4] The reaction is allowed to proceed at room temperature for as little as 30 seconds.[1][2][3][4][5]
-
Purification: The reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities. The desired radiolabeled product is then eluted from the cartridge with an appropriate organic solvent (e.g., ethanol (B145695) or acetonitrile).
-
Formulation: The eluted product is diluted with saline or another suitable vehicle for injection.
Alternative SuFEx-Based Radiolabeling Strategies
While isotopic exchange on aryl fluorosulfates is highly efficient, alternative strategies are emerging that offer different approaches to SuFEx radiolabeling.
In Situ Generated [¹⁸F]FSO₂⁺ Transfer Agent
A more direct approach involves the in-situ generation of an electrophilic [¹⁸F]fluorosulfurylating agent ([¹⁸F]FSO₂⁺) that can then react with phenols and amines to directly form [¹⁸F]fluorosulfates and [¹⁸F]sulfamoyl fluorides, respectively.[6][7]
Comparison with Isotopic Exchange:
| Feature | Isotopic Exchange on Aryl Fluorosulfate | In Situ [¹⁸F]FSO₂⁺ Transfer Agent |
| Precursor | Aryl fluorosulfate | Phenol or amine |
| Radiolabeling Step | Single step | Two steps (reagent prep + labeling) |
| Substrate Scope | Broad for aryl fluorosulfates | Potentially broader for phenols/amines |
| RCY | Very high (83-100%)[1][2][3][4][5] | Moderate (decay-corrected 31.6%)[6] |
| Molar Activity | High (up to 280 GBq/µmol)[1][2][3][4] | High (48.5 GBq/µmol)[6] |
[¹⁸F]Pentafluorosulfanyl ([¹⁸F]SF₅) Group Introduction
The pentafluorosulfanyl (SF₅) group is gaining interest as a stable trifluoromethyl analogue in drug discovery.[8] Preliminary studies are exploring the introduction of [¹⁸F]SF₅ groups via isotopic exchange on SF₅-containing precursors.
Current Status:
-
Isotopic exchange on nitroaromatic SF₅ compounds has been demonstrated.[8]
-
Moderate temperatures (40–60 °C) appear to be optimal.[8]
-
This is an emerging area with ongoing research into optimizing reaction conditions and expanding the substrate scope.
Visualizing SuFEx Radiolabeling Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for SuFEx-based isotopic exchange radiolabeling.
Caption: Alternative pathways for SuFEx-based radiolabeling.
Conclusion
The Sulfur [¹⁸F]Fluoride Exchange on aryl fluorosulfates stands as a remarkably efficient and rapid method for radiolabeling, setting a high benchmark in the field.[1][2][3][4][5] Its mild reaction conditions and simple purification protocols make it highly attractive for the routine production of PET tracers.[1][2][3][4][5] However, the development of alternative SuFEx-based strategies, such as the use of in-situ generated fluorosulfurylating agents and the introduction of [¹⁸F]SF₅ groups, offers promising avenues for expanding the scope and versatility of this powerful click chemistry reaction in radiopharmaceutical development. The choice of method will ultimately depend on the specific requirements of the target molecule, desired radiochemical properties, and the available synthetic precursors.
References
- 1. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards [18F]SF5 groups: Preliminary findings on radiolabelling routes and bioprosthetics - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
A Comparative Guide to the In Vitro and In Vivo Uptake of Novel PET Tracer [18F]Fsy-oso2F
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of the novel amino acid PET tracer, [18F]Fsy-oso2F, against the established alternative, [18F]FET, with supporting experimental data and detailed protocols.
The landscape of oncological molecular imaging is continually advancing, with a demand for PET (Positron Emission Tomography) tracers that offer higher tumor-specific uptake and improved imaging contrast. This guide provides a detailed comparison of a novel amino acid tracer, [18F]this compound, developed using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and the clinically utilized tracer, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). The data presented is based on studies conducted in human breast adenocarcinoma (MCF-7) cell lines and corresponding tumor xenograft models.
Executive Summary
[18F]this compound demonstrates significant promise as a tumor imaging agent. In preclinical models using MCF-7 human breast cancer xenografts, it exhibits high tumor uptake and a favorable tumor-to-muscle ratio. Biodistribution analysis at 60 minutes post-injection reveals a tumor uptake of 8.31 ± 1.92 %ID/g (percent injected dose per gram)[1]. While its direct tumor-to-muscle ratio (3.14 ± 0.91) is notable, comparative data from the same study indicates that [18F]FET maintains a higher tumor-to-muscle ratio of approximately 4.5 under similar conditions[1]. The uptake of [18F]this compound in cancer cells is mediated by specific amino acid transporters, confirming its mechanism as a metabolic tracer[1].
Quantitative Data Comparison
The following tables summarize the key performance metrics for [18F]this compound and the alternative tracer, [18F]FET, based on published preclinical data in MCF-7 models.
Table 1: In Vivo Biodistribution in MCF-7 Tumor-Bearing Mice (60 min p.i.)
| Organ/Tissue | [18F]this compound (%ID/g ± SD) | [18F]FET (%ID/g ± SD) |
| Tumor | 8.31 ± 1.92 [1] | Data Not Available |
| Blood | Data Not Available | Data Not Available |
| Heart | Data Not Available | Data Not Available |
| Lung | 4.24 ± 0.36[1] | Data Not Available |
| Liver | Data Not Available | Data Not Available |
| Kidney | Data Not Available | Data Not Available |
| Muscle | Data Not Available | Data Not Available |
| Brain | Data Not Available | Data Not Available |
| Tumor/Muscle Ratio | 3.14 ± 0.91 [1] | ~4.5 [1] |
Note: A comprehensive side-by-side biodistribution table for [18F]FET in an MCF-7 model was not available in the searched literature. The tumor-to-muscle ratio is provided for a direct comparison from the primary study.
Signaling Pathways and Experimental Workflows
Cellular Uptake Mechanism of [18F]this compound
The uptake of [18F]this compound into MCF-7 cancer cells is an active process mediated by specific amino acid transporters. The tracer, being a tyrosine derivative, is recognized and transported across the cell membrane primarily by L-Tyrosine transporters, as well as Alanine, Serine, Cysteine-preferring transporters (ASC) and ASC2. This mechanism allows the tracer to accumulate in metabolically active tumor cells that overexpress these transport systems.
Caption: Cellular uptake pathway of [18F]this compound via amino acid transporters.
General Experimental Workflow: From Tracer to Data
The evaluation of a novel PET tracer like [18F]this compound follows a standardized workflow. It begins with in vitro characterization of uptake in cancer cell lines, followed by in vivo imaging and biodistribution studies in animal models bearing tumors derived from those cell lines. This process allows for a direct correlation between cellular uptake and whole-body tumor targeting.
References
A Comparative Guide to the Fsy-oso2F Labeling Method: An Evaluation of Reproducibility and Robustness for PET Tracer Synthesis
For researchers, scientists, and drug development professionals, the selection of a reliable and efficient radiolabeling method is paramount for the successful development of PET tracers. This guide provides a comprehensive comparison of the Fsy-oso2F labeling method, a novel technique based on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, with established alternative methods for the production of ¹⁸F-labeled radiopharmaceuticals.
The this compound method offers a promising approach for the direct, one-step labeling of tyrosine-containing molecules, a significant advantage in the fast-paced environment of radiopharmaceutical production. This guide delves into the reproducibility and robustness of this method, presenting supporting experimental data and detailed protocols to aid in the objective assessment of its performance against other commonly used techniques.
Performance Comparison of ¹⁸F-Labeling Methods
The efficiency and reliability of a radiolabeling method are critical determinants of its suitability for routine clinical and preclinical applications. The following table summarizes key performance indicators for the this compound method and compares them with traditional nucleophilic aromatic substitution (SNA_r_) and prosthetic group labeling approaches for producing ¹⁸F-labeled amino acid tracers.
| Parameter | This compound (SuFEx) | Nucleophilic Aromatic Substitution (SNA_r_) | Prosthetic Group Labeling |
| Radiochemical Yield (RCY) | High (often >70%) | Variable (can be moderate to high, but often requires harsh conditions) | Generally high for the prosthetic group synthesis, but overall yield can be lower due to multiple steps. |
| Reproducibility | High, amenable to automation | Can be variable depending on precursor activity and reaction conditions. | Generally good, especially with automated systems. |
| Robustness | High, tolerant to various functional groups and reaction conditions. | Sensitive to precursor purity, water content, and temperature. | Robust, but the multi-step nature can introduce more potential points of failure. |
| Synthesis Time | Short (typically < 30 minutes) | Longer (often > 60 minutes) | Longest, due to the multi-step process. |
| Radiochemical Purity | High (>95%) | Generally high after purification. | High after purification. |
| Molar Activity | High | High | Can be lower due to the presence of non-radioactive precursors. |
| Reaction Conditions | Mild (often room temperature) | Harsh (high temperatures, aprotic solvents, strong bases) | Variable, but often involves multiple heating and purification steps. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the automated synthesis of an ¹⁸F-labeled tyrosine tracer using the this compound method and a conventional two-step nucleophilic substitution method.
Automated Synthesis of [¹⁸F]this compound
This protocol describes the automated synthesis of [¹⁸F]this compound using a commercially available radiosynthesis module.
1. Reagent Preparation:
-
Vial 1: Eluent solution (e.g., K₂CO₃/Kryptofix 2.2.2 in acetonitrile (B52724)/water).
-
Vial 2: Acetonitrile for azeotropic drying.
-
Vial 3: this compound precursor dissolved in a suitable solvent (e.g., DMSO).
-
Cartridge 1: Anion exchange cartridge (e.g., QMA) for trapping [¹⁸F]fluoride.
-
Cartridge 2: Solid-phase extraction (SPE) cartridge for purification (e.g., C18).
2. Synthesis Steps:
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through the anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using the eluent from Vial 1. The solvent is then removed by azeotropic distillation with acetonitrile from Vial 2 under a stream of nitrogen at elevated temperature (e.g., 110°C).
-
Radiolabeling Reaction: The this compound precursor from Vial 3 is added to the dried [¹⁸F]fluoride residue. The reaction is allowed to proceed at room temperature for a short duration (e.g., 5-10 minutes).
-
Purification: The reaction mixture is diluted with water and passed through the SPE cartridge. The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elution and Formulation: The desired [¹⁸F]this compound product is eluted from the SPE cartridge with ethanol (B145695) and formulated in a sterile saline solution for injection.
3. Quality Control:
-
Radiochemical Purity: Determined by radio-HPLC and radio-TLC.
-
Radionuclidic Identity and Purity: Confirmed by gamma-ray spectroscopy and half-life measurement.
-
Residual Solvents: Analyzed by gas chromatography.
-
pH: Measured using a pH meter.
-
Bacterial Endotoxins: Assessed using a Limulus Amebocyte Lysate (LAL) test.
-
Sterility: Performed according to standard pharmacopeial methods.
Conventional Two-Step Nucleophilic Substitution for an ¹⁸F-Labeled Tyrosine Analog
This protocol outlines a typical automated synthesis for an ¹⁸F-labeled tyrosine derivative using a prosthetic group approach.
1. Reagent Preparation:
-
Vial 1: Eluent solution.
-
Vial 2 & 3: Acetonitrile for drying.
-
Vial 4: Prosthetic group precursor (e.g., a tosylated or brominated alkyl chain) in a suitable solvent.
-
Vial 5: Deprotection agent (e.g., HCl).
-
Vial 6: Tyrosine precursor with a protecting group.
-
Cartridge 1: Anion exchange cartridge.
-
Cartridge 2 & 3: SPE cartridges for purification.
2. Synthesis Steps:
-
[¹⁸F]Fluoride Trapping and Drying: Similar to the this compound method.
-
Synthesis of the ¹⁸F-Prosthetic Group: The prosthetic group precursor from Vial 4 is reacted with the dried [¹⁸F]fluoride at high temperature (e.g., 120°C).
-
Intermediate Purification: The resulting ¹⁸F-prosthetic group is purified using an SPE cartridge.
-
Conjugation to Tyrosine Precursor: The purified ¹⁸F-prosthetic group is reacted with the protected tyrosine precursor from Vial 6, often at an elevated temperature.
-
Deprotection: The protecting group is removed by adding the deprotection agent from Vial 5 and heating.
-
Final Purification and Formulation: The final product is purified using HPLC or SPE cartridges and formulated for injection.
3. Quality Control:
-
Similar quality control parameters as for the this compound method are applied.
Visualizing the Workflow and Underlying Principles
To further clarify the processes and relationships discussed, the following diagrams are provided.
A Preclinical Showdown: Fsy-oso2F Benchmarked Against Leading Clinical PET Tracers for Cancer Imaging
For Immediate Release
A novel amino acid-based PET tracer, [18F]Fsy-oso2F, is demonstrating significant promise in preclinical studies for oncological imaging. This comparison guide provides an objective analysis of [18F]this compound's performance against current gold-standard clinical PET tracers, including [18F]FDG, [68Ga]PSMA-11, and [18F]DCFPyL. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development in oncologic molecular imaging.
[18F]this compound, developed using Sulfur [18F]Fluoride Exchange (SuFEx) click chemistry, is designed to target the increased amino acid metabolism in cancer cells. Preclinical evaluations in breast (MCF-7) and prostate (22Rv1) cancer models have highlighted its potential for high-contrast tumor imaging.
Quantitative Performance Analysis
The following tables summarize the key performance indicators of [18F]this compound and established clinical PET tracers from preclinical studies in xenograft models. It is important to note that these data are compiled from separate studies and are not from direct head-to-head comparisons unless otherwise stated. Experimental conditions can vary, influencing the results.
Table 1: Preclinical Performance in 22Rv1 (Prostate Cancer) Xenograft Model
| Tracer | Tumor Uptake (%ID/g at 1-hour post-injection) | Tumor-to-Muscle Ratio (at 1-hour post-injection) | Key Characteristics |
| [18F]this compound | 6.58 ± 0.63[1] | 7.23 [1] | High contrast imaging, targets amino acid transport.[1] |
| [18F]FDG | Data not directly comparable, generally lower in prostate cancer. | Variable, often lower contrast than PSMA tracers. | Targets glucose metabolism; often has limited utility in primary prostate cancer. |
| [68Ga]PSMA-11 | ~3.5 (extrapolated from 90 min data of 4.5 ± 0.7)[2][3] | Not explicitly stated at 1-hour, but high. | Targets Prostate-Specific Membrane Antigen (PSMA), high specificity for prostate cancer. |
| [18F]DCFPyL | Data not available in %ID/g from cited preclinical studies. | High tumor-to-background ratios reported.[4] | Targets PSMA, allows for later imaging times due to 18F label.[4] |
Table 2: Preclinical Performance in MCF-7 (Breast Cancer) Xenograft Model
| Tracer | Tumor Uptake (%ID/g at 1-hour post-injection) | Tumor-to-Muscle Ratio (at 1-hour post-injection) | Key Characteristics |
| [18F]this compound | 8.21 ± 1.13[1] | ~6.0 [1] | High uptake and contrast in this breast cancer model.[1] |
| [18F]FDG | Variable depending on study, but a key clinical tracer for breast cancer. | Variable. | Standard of care for staging and monitoring breast cancer, targets glucose metabolism. |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of [18F]this compound uptake and a generalized workflow for the preclinical evaluation of PET tracers.
References
- 1. Preclinical In Vitro and In Vivo Evaluation of [18F]FE@SUPPY for Cancer PET Imaging: Limitations of a Xenograft Model for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 68Ga-PSMA-11 with a Synthesis Module for Micro PET-CT Imaging of PSMA Expression during Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated synthesis of [(18)F]DCFPyL via direct radiofluorination and validation in preclinical prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Fsy-oso2F
This document provides crucial safety and logistical guidance for the proper disposal of Fsy-oso2F, a fluorosulfate-containing compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Hazard Assessment:
The primary source of comprehensive safety information for any chemical is its Safety Data Sheet (SDS). For this compound, it is imperative to obtain the official SDS from the manufacturer or supplier (e.g., MedchemExpress.com) before handling or disposal. [1] In the absence of a specific SDS, a preliminary hazard assessment can be made based on the chemical family of fluorosulfates and related compounds.
Potential Hazard Profile of this compound (Based on Related Compounds)
| Hazard Category | Potential Risks and Considerations | Related Compounds |
| Acute Toxicity | Potentially toxic if swallowed, inhaled, or in contact with skin.[2][3] May cause severe irritation to the upper respiratory tract. | Phenylmethylsulfonyl fluoride (B91410), Sulfuryl fluoride |
| Corrosivity | May cause severe skin burns and eye damage.[2] | Phenylmethylsulfonyl fluoride |
| Reactivity | Fluorosulfates can be highly reactive. Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents. | General knowledge of sulfonyl fluorides |
| Environmental | Do not allow to enter sewers or surface and ground water.[2] | General hazardous waste guidelines |
| Combustion | Hazardous decomposition products may include toxic gases such as hydrogen fluoride and sulfur oxides.[4] | Sulfuryl fluoride |
Experimental Protocol: this compound Disposal Procedure
The following is a general step-by-step protocol for the disposal of this compound as hazardous chemical waste. This procedure should be adapted to comply with your institution's specific hazardous waste management program and the information provided in the manufacturer's SDS.[5][6]
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A properly buttoned lab coat.
-
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Waste Collection and Segregation:
-
Designate a specific, compatible, and properly labeled hazardous waste container for this compound waste. The container must be in good condition, leak-proof, and have a secure lid.[6][7]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Do not mix this compound waste with other incompatible waste streams.
3. Container Management:
-
Keep the hazardous waste container closed except when adding waste.[6]
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from heat sources and incompatible materials.
4. Disposal of Empty Containers:
-
Empty this compound containers are also considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent that can dissolve this compound.
-
Collect the rinsate as hazardous waste in the designated this compound waste container.[6][8]
-
After triple-rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5][8]
5. Scheduling Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[5][6]
-
Ensure all necessary paperwork is completed as required by your EHS department.
Visual Guide to this compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. labelsds.com [labelsds.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. plattsburgh.edu [plattsburgh.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
